3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Description
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Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)7-12(15)4-5-14-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
InChI Key |
HTULDZWJTXEWOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CCNC2)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
An In-Depth Technical Guide to 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant molecules.[1][2] Its prevalence in natural alkaloids and synthetic drugs underscores its importance in drug discovery. This guide provides a comprehensive technical overview of a specific, rationally designed pyrrolidine derivative, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. We will delve into its chemical architecture, propose a robust synthetic strategy, and explore its potential as a therapeutic agent, grounding our discussion in established scientific principles and methodologies.
Deconstructing the Molecular Architecture
The structure of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is a deliberate amalgamation of a proven heterocyclic core and a functionally decorated aromatic moiety. Understanding these components is key to appreciating the molecule's potential.
The core of the molecule is a pyrrolidin-3-ol ring. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, offers a three-dimensional geometry that is advantageous for exploring pharmacophore space.[2] The hydroxyl group at the 3-position introduces a potential hydrogen bond donor and acceptor, which can be critical for target engagement. Furthermore, the tertiary alcohol creates a chiral center, meaning the molecule can exist as (R) and (S) enantiomers. This stereochemistry is of paramount importance in drug design, as different enantiomers can exhibit vastly different biological activities and metabolic profiles.
The substituent at the 3-position is a 3-fluoro-4-methoxybenzyl group. This aromatic side chain is strategically functionalized:
-
Fluorine: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.
-
Methoxy Group: The methoxy group can influence the electronic properties of the aromatic ring and also serve as a hydrogen bond acceptor. Its presence can impact solubility and receptor binding.
Caption: Chemical structure of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol can be envisioned through a nucleophilic addition of an organometallic reagent to a suitable pyrrolidinone precursor. This approach offers good control over the introduction of the benzyl group.
Experimental Protocol: Synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 3-fluoro-4-methoxybenzyl chloride in anhydrous tetrahydrofuran (THF).
-
Slowly add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 3-fluoro-4-methoxybenzylmagnesium chloride.
Step 2: Nucleophilic Addition
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-(protected)-pyrrolidin-3-one in anhydrous THF and cool the solution to 0°C in an ice bath. A common protecting group such as Boc (tert-butyloxycarbonyl) is recommended for the pyrrolidine nitrogen to prevent side reactions.
-
Slowly add the freshly prepared Grignard reagent to the solution of the protected pyrrolidinone via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Quenching and Deprotection
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotect the Boc group by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product.
-
Purify the final compound by recrystallization or column chromatography to obtain 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Caption: Proposed synthetic workflow for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Physicochemical Properties
A summary of the predicted physicochemical properties of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is presented in the table below. These parameters are crucial for assessing the compound's drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C12H16FNO2 | Calculated |
| Molecular Weight | 225.26 g/mol | Calculated |
| XLogP3 | 1.5 | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Polar Surface Area | 41.49 Ų | Predicted |
Potential Biological Activity and Therapeutic Applications
While the specific biological activity of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol has not been explicitly reported, the activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of substituted pyrrolidine derivatives against various cancer cell lines. For instance, 1-benzyl-pyrrolidine-3-ol analogues have been shown to induce apoptosis through caspase activation.[3] The 3-fluoro-4-methoxybenzyl moiety in our target compound may enhance this pro-apoptotic activity. The fluorine atom could increase metabolic stability, prolonging the compound's half-life, while the overall substitution pattern may confer selectivity for specific cancer-associated proteins.
Antibacterial and Antifungal Activity: The pyrrolidine nucleus is a key component of several antibacterial and antifungal agents.[4][5] The unique electronic and steric properties imparted by the fluoro and methoxy groups could lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in many CNS-active drugs. The lipophilicity and polar surface area of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol suggest it may have the potential to cross the blood-brain barrier. Its structural features could allow it to interact with various CNS receptors or enzymes, making it a candidate for neurological disorders.
Caption: A potential mechanism of action: induction of apoptosis via caspase-3 activation.
Protocols for Structural Elucidation and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve 5-10 mg of the final compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expected signals would include aromatic protons (doublets and multiplets in the 6.8-7.2 ppm range), the benzyl CH₂ group (a singlet or AB quartet around 3.0-3.5 ppm), pyrrolidine ring protons (multiplets in the 1.5-3.5 ppm range), and the hydroxyl proton (a broad singlet).
-
¹³C NMR: Prepare a more concentrated sample (20-50 mg) in 0.6 mL of the same deuterated solvent. Anticipated signals would include aromatic carbons (110-160 ppm), the benzyl CH₂ carbon (~45-55 ppm), and the pyrrolidine ring carbons (25-70 ppm), including the carbon bearing the hydroxyl group (~65-75 ppm).
-
¹⁹F NMR: This will show a signal for the single fluorine atom, with coupling to adjacent aromatic protons.
Protocol 2: Mass Spectrometry (MS)
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze using electrospray ionization (ESI) in positive ion mode.
-
The expected molecular ion peak [M+H]⁺ would be at m/z 226.12. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
The purity of the compound is determined by the peak area percentage of the main peak.
Conclusion
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol represents a promising scaffold for the development of novel therapeutic agents. Its design incorporates key structural features known to impart favorable biological and pharmacokinetic properties. The proposed synthetic route is robust and amenable to scale-up. Further investigation into its biological activities, particularly in the areas of oncology, infectious diseases, and neurology, is warranted. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this and related compounds.
References
-
Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45 , 1549 (2008). [Link]
-
Patents In BindingDB. BindingDB. [Link]
-
(3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874. PubChem. [Link]
-
US Patent No. 8829195. Regulations.gov. [Link]
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
-
Vehicle for controlled delivery of different pharmaceuticals - Patent JP-2018115219-A. PubChem. [Link]
-
Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
-
Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[6][7]naphthyridine-3-carboxylic acid (LB20304). PubMed. [Link]
-
Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. MDPI. [Link]
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Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. PubMed. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
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3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol molecular weight and formula
An In-depth Technical Guide on 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its derivatives are explored for a wide range of biological activities. This guide focuses on the specific derivative, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, a tertiary alcohol featuring a substituted benzyl group. The strategic placement of a fluorine atom and a methoxy group on the benzyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery and development programs.
This document provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway based on established chemical principles, and a workflow for its analytical characterization.
Physicochemical Properties
The fundamental characteristics of a molecule are its molecular formula and weight, which are critical for all quantitative aspects of research, from reaction stoichiometry to analytical quantification. Based on its chemical structure, the properties of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol have been determined.
| Property | Value |
| Molecular Formula | C₁₂H₁₆FNO₂ |
| Molecular Weight | 225.26 g/mol |
Structural Elucidation and Derivation of Formula
The chemical name precisely defines the molecule's architecture, from which the molecular formula and weight are derived.
-
Core Scaffold: Pyrrolidin-3-ol : The base is a five-membered saturated nitrogen-containing ring (pyrrolidine) with a hydroxyl (-OH) group at the third carbon position. The parent pyrrolidin-3-ol has a formula of C₄H₉NO.[3][4]
-
Substituent: 3-Fluoro-4-methoxybenzyl : A benzyl group (a benzene ring attached to a -CH₂- moiety) is attached to the pyrrolidine ring. This benzyl group is itself substituted with:
-
A fluorine atom at its 3rd position.
-
A methoxy group (-OCH₃) at its 4th position.
-
-
Assembly : The benzyl group replaces a hydrogen atom on the 3rd carbon of the pyrrolidine ring. The combination of the pyrrolidin-3-ol core (C₄H₈NO-) and the 3-fluoro-4-methoxybenzyl substituent (C₈H₈FO-) results in the final molecular formula of C₁₂H₁₆FNO₂.
Proposed Synthetic Strategy
Key Precursors
-
1-Boc-pyrrolidin-3-one : A commercially available, N-protected ketone. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions.
-
3-Fluoro-4-methoxybenzyl Chloride : A commercially available substituted benzyl halide, which serves as the electrophilic precursor for the required organometallic reagent.[6]
Step-by-Step Protocol
-
Preparation of the Grignard Reagent :
-
Activate magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 3-Fluoro-4-methoxybenzyl chloride in anhydrous THF to the magnesium suspension.
-
Maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to form the Grignard reagent, (3-Fluoro-4-methoxyphenyl)methylmagnesium chloride.
-
-
Nucleophilic Addition :
-
Cool a solution of 1-Boc-pyrrolidin-3-one in anhydrous THF to 0°C.
-
Add the freshly prepared Grignard reagent dropwise to the ketone solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
-
Aqueous Workup and Deprotection :
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the crude product into an organic solvent (e.g., ethyl acetate).
-
Treat the organic extract with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to cleave the Boc protecting group.
-
-
Purification :
-
Purify the final compound, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, using column chromatography on silica gel to yield the high-purity product.
-
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target compound via Grignard reaction.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow would involve a combination of spectroscopic and chromatographic techniques.
-
Mass Spectrometry (MS) : To confirm the molecular weight. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 226.27.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To confirm the proton environment, showing characteristic signals for the aromatic, methoxy, benzyl, and pyrrolidine protons.
-
¹³C NMR : To confirm the number of unique carbon atoms (12 expected).
-
¹⁹F NMR : To confirm the presence and environment of the single fluorine atom.
-
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound, typically aiming for >95% for research applications.
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization and purity assessment.
References
- Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocyclic Chem., 45, 1549 (2008).
-
(3S)-pyrrolidin-3-ol | C4H9NO. PubChem. Available at: [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. Available at: [Link]
-
Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. PubMed. Available at: [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. Available at: [Link]
Sources
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- 3. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Pyrrolidinol 98 2799-21-5 [sigmaaldrich.com]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
Solubility Profiling of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol: A Physicochemical & Process Engineering Guide
Executive Summary & Physicochemical Identity
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol represents a challenging yet critical class of pharmaceutical intermediates: the amphiphilic zwitterion-capable heterocycle .[1] Its structure combines a highly polar, hydrogen-bonding pyrrolidine-diol core with a lipophilic, halogenated benzyl moiety.[1]
Understanding its solubility is not merely about finding a solvent; it is about mastering the equilibrium between its hydrophilic "head" (secondary amine + tertiary hydroxyl) and its lipophilic "tail" (fluoro-methoxybenzyl group).[1] This guide provides a structural analysis, a predicted solubility landscape based on Hansen Solubility Parameters (HSP), and a validated experimental protocol for precise determination.
Structural Analysis & Property Prediction
| Property | Value (Predicted/Range) | Impact on Solubility |
| Molecular Weight | ~225.26 g/mol | Moderate; diffusion rates in solution will be standard.[1] |
| LogP (Octanol/Water) | 1.2 – 1.8 | Amphiphilic. Soluble in both mid-polarity organics and acidic aqueous media.[1] |
| pKa (Basic N) | 9.5 – 10.5 | High basicity.[1] Solubility in water is pH-dependent (high at pH < 8).[1] |
| H-Bond Donors | 2 (NH, OH) | Strong affinity for protic solvents (MeOH, EtOH, Water).[1] |
| H-Bond Acceptors | 4 (N, OH, F, OMe) | Excellent solubility in polar aprotic solvents (DMSO, DMF).[1] |
Theoretical Solubility Framework (Hansen Parameters)
To scientifically select solvents without wasting material, we apply the "Like Dissolves Like" principle using Hansen Solubility Parameters (HSP).[1] The molecule possesses:
- (Dispersion): Moderate (Benzyl ring).[1]
- (Polarity): High (Pyrrolidine/Methoxy/Fluoro dipole).[1]
- (Hydrogen Bonding): High (Amine/Hydroxyl).[1]
Predicted Solubility Profile
Note: "High" > 100 mg/mL, "Moderate" 10–100 mg/mL, "Low" < 10 mg/mL.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High | Perfect match for dipole-dipole interactions; breaks intermolecular H-bonds.[1] |
| Polar Protic | Methanol, Ethanol | High | Solvates the amine and hydroxyl groups via H-bonding.[1] |
| Chlorinated | DCM, Chloroform | Moderate to High | Good interaction with the lipophilic benzyl group and amine.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good for the organic skeleton; THF coordinates well with the OH group.[1] |
| Non-Polar | Heptane, Hexane | Very Low | Lack of polarity/H-bonding capability forces the molecule to aggregate/precipitate.[1] |
| Aqueous | Water (Neutral) | Low to Moderate | Limited by the lipophilic benzyl group unless ionized.[1] |
| Aqueous (Acidic) | 0.1N HCl | Very High | Protonation of the pyrrolidine nitrogen forms a highly soluble salt.[1] |
Experimental Protocol: Thermodynamic Solubility Determination
Standard Operating Procedure (SOP) for R&D Validation
Objective: Determine the saturation solubility (
Phase 1: Saturation Shake-Flask Method[1]
-
Preparation: Weigh 50 mg of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol into a 4 mL clear glass vial.
-
Solvent Addition: Add 250 µL of the target solvent.[1]
-
Observation:
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours (orbital shaker at 500 rpm).
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).
Phase 2: Quantification (HPLC-UV)
Do not rely on gravimetric analysis for volatile solvents.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile (Gradient 5% B to 95% B).[1]
-
Detection: UV at 210 nm (Amine/OH) and 254 nm (Benzyl chromophore).[1]
-
Calculation:
[1]
Process Engineering: Crystallization & Purification Strategy
The solubility differential between Methanol (High) and Heptane/MTBE (Low) creates an ideal system for purification via Anti-Solvent Crystallization .[1]
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and crystallization process design.
Caption: Logical workflow for solvent selection and crystallization based on solubility differentials.
Critical Handling & Stability Notes
-
Hygroscopicity: The pyrrolidin-3-ol moiety is prone to moisture absorption.[1] Handle in a desiccated environment.
-
Salt Formation: If the free base is an oil or difficult to crystallize, convert to the Hydrochloride (HCl) or Oxalate salt.[1]
-
Protocol: Dissolve free base in EtOAc; add 1.1 eq.[1] HCl in Dioxane. The salt typically precipitates immediately.
-
-
Chemical Stability: Avoid prolonged exposure to ketones (e.g., Acetone) if the secondary amine is unprotected, to prevent hemiaminal/imine formation.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link
-
PubChem Database. "Compound Summary: Pyrrolidin-3-ol derivatives."[1] National Center for Biotechnology Information. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. Pearson Education, 1989.
Sources
Thermodynamic Stability Profiling of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Executive Summary & Structural Definition
This guide provides a comprehensive framework for evaluating the thermodynamic and kinetic stability of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol . As a specialized intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands, this molecule presents a specific set of stability challenges derived from its tertiary alcohol core and secondary amine functionality.
Structural Deconstruction
To understand the thermodynamics, we must first define the structural vulnerabilities:
| Feature | Structural Motif | Thermodynamic Risk |
| Core Ring | Pyrrolidine (5-membered heterocycle) | Ring strain is moderate; generally stable but influences pKa (~9.5–10.5). |
| C3 Center | Quaternary Carbon (Chiral if desymmetrized) | Critical Vulnerability: The C3 position holds both a hydroxyl group and a benzyl substituent, creating a tertiary alcohol . |
| Substituent | 3-Fluoro-4-methoxybenzyl | Electron-rich aromatic ring; potential for oxidative metabolism (O-demethylation) but thermodynamically stable in storage. |
| N-Terminus | Secondary Amine (–NH) | Prone to oxidation (N-oxide formation) and carbamylation (reaction with atmospheric CO₂). |
Thermodynamic Stability Analysis
The Primary Thermodynamic Sink: Dehydration
The most significant thermodynamic instability risk for this compound is acid-catalyzed dehydration . Unlike secondary alcohols, the tertiary alcohol at position C3 can readily undergo ionization to form a tertiary carbocation.
-
Mechanism (E1 Elimination):
-
Protonation of the C3-hydroxyl group.
-
Loss of water (
) to form a tertiary carbocation at C3.[1] -
Deprotonation at C2, C4, or the benzylic position to form an alkene.
-
-
Thermodynamic Driver: The formation of the alkene (increasing entropy via water release and conjugation if exocyclic) competes with the retention of the alcohol. While the alcohol is kinetically trapped at neutral pH, acidic environments or high thermal stress lowers the activation energy (
) for elimination.
Solid-State Thermodynamics (Polymorphism)
Given the presence of both a hydrogen bond donor (OH, NH) and acceptor (N, OMe, F), this molecule will exhibit high lattice energy variability.
-
Prediction: Expect multiple polymorphs. The most stable polymorph will maximize intermolecular Hydrogen Bonding (OH
N). -
Risk: Amorphous forms generated during rapid isolation (e.g., rotary evaporation) will be thermodynamically unstable and hygroscopic, leading to "oiling out" or deliquescence.
Degradation Pathways & Signaling (Visualized)
The following diagram details the mechanistic pathways for degradation, prioritizing the tertiary alcohol dehydration and amine oxidation.
Figure 1: Mechanistic degradation pathways focusing on the acid-catalyzed dehydration of the tertiary alcohol (E1 mechanism) and N-oxidation.
Experimental Protocols for Stability Profiling
Do not rely on generic stability data. Use this targeted protocol to validate the specific vulnerabilities of the 3-benzylpyrrolidin-3-ol scaffold.
Forced Degradation (Stress Testing)
Objective: Determine the "soft spots" of the molecule to develop a stability-indicating HPLC method.
| Stress Condition | Protocol | Target Degradant | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | Dehydrated Alkenes (Endo/Exo) | Mass balance > 95% |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hrs | Ring opening (rare), Epimerization | No significant change |
| Oxidation | 3% H₂O₂, RT, 4 hrs | N-Oxide, Benzylic oxidation | < 10% degradation |
| Thermal (Solid) | 80°C, 7 days (Open/Closed) | Dimerization, Amidation | No color change/melt |
pH-Rate Profiling (Solution Stability)
Because of the basic pyrrolidine nitrogen (pKa ~10) and the acid-labile alcohol, the stability is pH-dependent.
-
Method: Prepare 1 mg/mL solutions in buffers ranging from pH 1.2 to 10.0. Incubate at 40°C.
-
Expectation:
-
pH < 4: Rapid degradation via dehydration (formation of alkenes).
-
pH 7–9: Maximum stability (Region of maximum stability).
-
pH > 10: Potential for oxidative degradation if trace metals are present.
-
Analytical Method Parameters (HPLC)
Standard C18 columns often fail with basic amines due to peak tailing (silanol interaction).
-
Column: C18 Hybrid particle (e.g., Waters XBridge or Phenomenex Kinetex EVO) high-pH stable.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile. Note: High pH suppresses protonation of the amine, improving peak shape.
-
Detection: UV at 210 nm (weak chromophore) and 254 nm (benzyl ring).
Stability Assessment Workflow
Use this decision tree to determine if the compound is suitable for downstream development or requires salt form screening.
Figure 2: Decision matrix for evaluating the developability of the compound based on thermodynamic data.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[2]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Elimination Reactions of Alcohols). Oxford University Press. (General Reference for E1 Mechanism).
- Loftsson, T. (2014). Drug Stability for Pharmaceutical Scientists. Academic Press.
-
PubChem Compound Summary. 3-Pyrrolidinol derivatives and properties. National Center for Biotechnology Information.
- Bak, A., et al. (2015). Physicochemical properties of 3-substituted pyrrolidines. Journal of Pharmaceutical Sciences. (Contextual reference for scaffold properties).
Disclaimer: This guide is based on structural predictions and standard industry practices for the described chemical class. Specific thermodynamic constants must be determined empirically in a controlled laboratory setting.
Sources
Technical Guide: Ionization & Physicochemical Profiling of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
[1]
Executive Summary & Molecular Architecture
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol represents a specialized scaffold often encountered in the development of G-protein coupled receptor (GPCR) modulators (e.g., MCH-R1 antagonists) and monoamine transporter inhibitors.[1] Its structure combines a polar, ionizable pyrrolidine core with a lipophilic, electron-rich benzyl appendage, creating a "chimeric" physicochemical profile that demands precise pH-dependent characterization.
Structural Analysis
The molecule features a 3,3-disubstituted pyrrolidine ring, which introduces unique steric and electronic constraints compared to mono-substituted analogs.[1]
-
Core Scaffold: Pyrrolidine (Secondary Amine).[1]
-
C3-Substituent A: Hydroxyl group (Tertiary Alcohol).[1]
This gem-disubstitution at the C3 position is critical. The hydroxyl group exerts a strong electron-withdrawing inductive effect (-I) on the ring nitrogen, significantly modulating its basicity compared to unsubstituted pyrrolidine.[1]
pKa Values and Ionization Profile
Understanding the acid dissociation constant (pKa) is paramount for predicting solubility, membrane permeability, and subcellular distribution (e.g., lysosomal trapping).
Predicted pKa Values
Based on Structure-Activity Relationship (SAR) analysis of 3-substituted pyrrolidines and Hammett equation principles, the ionization profile is defined as follows:
| Ionization Center | Functional Group | Predicted pKa | Type | Physiological State (pH 7.4) |
| N1 (Ring Nitrogen) | Secondary Amine | 9.4 ± 0.3 | Basic | Protonated (Cationic) |
| C3-OH | Tertiary Alcohol | > 16.0 | Acidic | Neutral |
| Methoxy Ether | Phenol Ether | N/A | Neutral | Neutral |
Mechanistic Insight: The "Beta-Hydroxy Effect"
The pKa of unsubstituted pyrrolidine is approximately 11.27 .[1] However, the introduction of a hydroxyl group at the C3 (beta) position lowers the pKa of the nitrogen by roughly 1.5 to 2.0 log units.
-
Inductive Withdrawal: The electronegative oxygen at C3 pulls electron density through the sigma bond framework, destabilizing the N-H bond in the conjugate acid (ammonium form) and making it more acidic (lower pKa).[1]
-
Solvation Effects: The bulky 3-fluoro-4-methoxybenzyl group at the same carbon (gem-disubstitution) may sterically hinder the solvation shell around the ammonium cation, further modulating the pKa compared to a simple 3-pyrrolidinol.[1]
Ionization Equilibrium Diagram
The following diagram illustrates the primary ionization equilibrium relevant to physiological conditions.
Figure 1: Ionization equilibrium of the pyrrolidine nitrogen and its impact on subcellular distribution.
Physicochemical Implications
Lipophilicity (LogP vs. LogD)
The presence of the 3-fluoro-4-methoxybenzyl group adds significant lipophilicity, which is partially offset by the polar hydroxyl group.[1]
-
LogP (Intrinsic Lipophilicity): Estimated at 2.1 - 2.5 (Neutral form).[1]
-
LogD (Distribution Coefficient at pH 7.4): Since the molecule is >99% protonated at physiological pH, the effective lipophilicity (LogD) will be significantly lower than LogP, likely in the range of -0.5 to 0.5 .[1]
-
Implication: The molecule is amphiphilic at pH 7.4, possessing both a charged headgroup and a lipophilic tail.
-
Solubility Profile
-
Acidic Media (pH 1.2 - 6.0): Highly soluble due to the formation of the hydrochloride salt (or other conjugate acid salts).[1]
-
Basic Media (pH > 10.0): Solubility decreases drastically as the molecule converts to its neutral free base form, potentially leading to precipitation in basic assay buffers.[1]
Experimental Protocols for pKa Determination
To empirically validate the predicted values, the following high-precision methodologies are recommended.
Potentiometric Titration (Gold Standard)
This method is suitable for compounds with reasonable water solubility (>0.5 mM).
Protocol:
-
Sample Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Acidification: Add standardized HCl to lower the pH to ~2.0 (ensuring 100% protonation).
-
Titration: Titrate with standardized KOH (0.1 M) under an inert nitrogen atmosphere to prevent carbonate formation.
-
Data Analysis: Use the Bjerrum difference plot or Gran plot method to identify the inflection point corresponding to the amine deprotonation.[1]
Cosolvent Potentiometry (For Low Solubility)
If the neutral form precipitates during standard titration, use the Yasuda-Shedlovsky extrapolation method.
Workflow Diagram:
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Biological Relevance & Toxicity Risks
Lysosomal Trapping
The combination of a basic amine (pKa ~9.4) and a lipophilic benzyl tail makes this molecule a prime candidate for lysosomal trapping .[1]
-
Mechanism: The neutral form diffuses through the lysosomal membrane.[1] Inside the acidic lysosome (pH ~4.5), it becomes 100% protonated and cannot diffuse back out.
-
Consequence: This can lead to high volume of distribution (Vd) and potential phospholipidosis if accumulation is excessive.[1]
hERG Channel Inhibition
The "pharmacophore" of a basic nitrogen linked to an aromatic group (via a linker) is a structural alert for hERG potassium channel binding.
-
Risk: Moderate.[1] The 3-fluoro-4-methoxybenzyl group mimics the lipophilic features seen in many hERG blockers.[1]
-
Mitigation: The polarity of the C3-hydroxyl group often reduces hERG affinity compared to the non-hydroxylated analog by disrupting hydrophobic binding interactions within the channel pore.[1]
References
-
General pKa Data for Heterocycles
-
Structural Analogs & Synthesis
-
Physicochemical Properties of Pyrrolidinols
-
Lysosomal Trapping Mechanisms
Sources
- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-1-[2-(4-MORPHOLINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Optimizing Pyrrolidine Pharmacophores: The Strategic Role of the 3-Fluoro-4-Methoxybenzyl Moiety
Executive Summary: The "Magic Methyl" of Benzyl Substituents?
In the optimization of pyrrolidine-based bioactive molecules, the 3-fluoro-4-methoxybenzyl group has emerged not merely as a passive lipophilic spacer, but as a high-value pharmacophore modulator. It frequently outperforms unsubstituted benzyl or simple 4-methoxybenzyl analogs by simultaneously addressing three critical liabilities in hit-to-lead evolution: metabolic instability , off-target selectivity , and membrane permeability .
This guide dissects the physicochemical and biological rationale for deploying this specific moiety, supported by case studies in GPCR (Dopamine D4) and ion channel (TRPC5) modulation.
Physicochemical & Mechanistic Rationale
Why 3-fluoro-4-methoxy? The synergy between the fluorine atom at the meta position and the methoxy group at the para position creates a unique electronic and steric environment.
The "Ortho-Fluorine" Metabolic Shield
The 4-methoxybenzyl group is a classic metabolic "soft spot," prone to rapid O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). This leads to rapid clearance and short half-life.
-
Mechanism: The introduction of a fluorine atom ortho to the methoxy group (position 3) exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the ether oxygen, making it a poorer substrate for the initial single-electron transfer (SET) or hydrogen atom abstraction steps required for oxidative demethylation.
-
Result: Enhanced metabolic stability without sacrificing the hydrogen-bond acceptor capability of the methoxy oxygen.
Electronic Tuning & Binding Affinity
-
Hammett Constants: The 3-F substituent (
) and 4-OMe ( ) create a "push-pull" electronic system on the aromatic ring. -
Pi-Stacking: The electron-deficient nature of the ring (relative to 4-OMe-benzyl) can enhance
stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the binding pocket. -
Conformational Bias: The fluorine atom induces a preferred conformation of the methoxy group (often orthogonal or twisted) to minimize dipole-dipole repulsion, potentially locking the ligand into a bioactive conformation.
Lipophilicity and Permeability[1]
-
LogP Shift: Fluorine substitution typically increases LogP by ~0.1–0.2 units compared to hydrogen. This incremental increase aids in crossing the blood-brain barrier (BBB) or cellular membranes—critical for CNS targets like Dopamine receptors or intracellular viral targets.
Case Studies in Bioactivity
Case Study A: Dopamine D4 Receptor Antagonists
Challenge: Developing selective D4 antagonists over D2/D3 to avoid extrapyramidal side effects. Solution: Berry et al. explored N-benzyl substituted piperidine/pyrrolidine scaffolds.
-
Observation: The N-(3-fluoro-4-methoxybenzyl) analog demonstrated superior selectivity and potency (
nM) compared to other benzyl derivatives.[1] -
Insight: The 3-F group likely optimized the fit within the D4 orthosteric pocket, distinguishing it from the highly homologous D2 pocket.
Case Study B: TRPC5 Inhibitors for Kidney Disease
Challenge: Improving the potency of benzimidazole-pyrrolidine inhibitors for TRPC5 channels. Solution: Optimization of the N-benzyl tail.
-
Data: The 1-(3-fluoro-4-methoxybenzyl) analog (Compound 9g) achieved an
of 0.59 µM , significantly more potent than the unsubstituted benzyl analog. -
Trade-off: While potency increased, solubility decreased slightly—a common trend when adding benzylic fluorine.[2] This requires careful formulation or further polar group addition elsewhere on the scaffold.
Case Study C: Broad-Spectrum Antiviral Prodrugs
Challenge: Enhancing cellular uptake of Remdesivir nucleoside analogs. Solution: Lipid prodrug modification.
-
Outcome: The 3-fluoro-4-methoxybenzyl modification (V2053) significantly enhanced in vitro antiviral activity against RNA viruses compared to the standard benzyl prodrugs, driven by improved lipophilicity and cellular entry kinetics.
Visualizing the SAR Logic
The following diagram illustrates the decision tree and mechanistic impact of transitioning to the 3-fluoro-4-methoxybenzyl group.
Caption: SAR evolution logic demonstrating how the 3-F-4-OMe combination resolves metabolic and potency liabilities.
Experimental Protocols
Synthesis: Reductive Amination
This is the preferred method for introducing the group, avoiding the over-alkylation risks associated with benzyl halides.
Reagents:
-
Pyrrolidine derivative (1.0 equiv)
-
3-Fluoro-4-methoxybenzaldehyde (1.1 equiv) [CAS: 351-54-2]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
DCM or DCE (Solvent)
-
Acetic Acid (Cat.)
Protocol:
-
Imine Formation: Dissolve the pyrrolidine substrate in anhydrous DCE (0.1 M). Add 3-fluoro-4-methoxybenzaldehyde (1.1 equiv) and catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour under
. -
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS for disappearance of the amine.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Synthesis: Nucleophilic Substitution (Alkylation)
Used when the amine is non-basic or sterically hindered.
Reagents:
-
Pyrrolidine derivative (1.0 equiv)
-
3-Fluoro-4-methoxybenzyl chloride (1.1 equiv) [CAS: 351-52-0]
-
or
(2.0 equiv) -
Acetonitrile or DMF
Protocol:
-
Suspend the amine and base in Acetonitrile.
-
Add 3-fluoro-4-methoxybenzyl chloride dropwise.
-
Heat to 60–80°C for 4–8 hours.
-
Filter off inorganic salts and concentrate.
Comparative Potency Data
The following table summarizes the impact of the 3-fluoro-4-methoxybenzyl group (3-F-4-OMe) versus standard controls in reported assays.
| Target | Scaffold | Substituent (R) | Activity ( | Selectivity/Note |
| Dopamine D4 | N-benzyl piperidine | 3-F-4-OMe-Benzyl | >100x vs D2/D3 | |
| Dopamine D4 | N-benzyl piperidine | 4-OMe-Benzyl | Low selectivity | |
| TRPC5 | Benzimidazole | 3-F-4-OMe-Benzyl | High Potency | |
| TRPC5 | Benzimidazole | Benzyl (H) | Low Potency | |
| Antiviral | Lipid Prodrug | 3-F-4-OMe-Benzyl | Broad Spectrum |
Synthetic Pathway Visualization
Caption: Reductive amination pathway for installing the pharmacophore.
References
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Berry, C. B., et al. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles. Engers, D. W., et al. (2022).[3] ChemMedChem. [Link][3]
-
Enhanced broad spectrum in vitro antiviral efficacy of 3-fluoro-4-methoxybenzyl derivatives of lipid remdesivir nucleoside monophosphate prodrugs. Schooley, R. T., et al. (2021).[4] Antiviral Research. [Link][4]
-
The Role of Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). Chemical Society Reviews. [Link]
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Potential therapeutic targets for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Abstract
The compound 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol represents a novel chemical entity with significant therapeutic potential, owing to its unique structural features. The pyrrolidine core is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and approved drugs.[1][2][3] The incorporation of a 3-fluoro-4-methoxybenzyl moiety can enhance metabolic stability, membrane permeability, and target-binding affinity.[4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule. By integrating computational prediction with robust experimental validation, this document outlines a clear path from initial hypothesis to preclinical evaluation.
Introduction: The Rationale for Investigating 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
The pursuit of novel therapeutics is a cornerstone of modern medicine. The chemical structure of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol suggests a high potential for biological activity. The pyrrolidine ring system is a versatile scaffold found in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The tertiary alcohol on the pyrrolidine ring introduces a key hydrogen bonding motif, which can be critical for target engagement.
Furthermore, the electronic properties of the 3-fluoro-4-methoxybenzyl group are of significant interest. The fluorine atom can modulate the pKa of nearby functional groups and improve metabolic stability, while the methoxy group can influence ligand-target binding and overall pharmacokinetic properties.[5][6] Given these features, a systematic investigation into the therapeutic targets of this molecule is warranted.
Part I: Hypothesis Generation and Computational Target Prediction
In the absence of direct experimental data for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, a logical first step is to generate hypotheses based on the known activities of structurally similar compounds and to employ computational methods for target prediction.
Structurally-Informed Hypothesis Generation
Based on the existing literature, several classes of therapeutic targets can be hypothesized for this molecule:
-
Enzyme Inhibitors: Pyrrolidine derivatives have shown efficacy as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and α-amylase, relevant in the treatment of diabetes.[7][8]
-
Anticancer Agents: The pyrrolidine scaffold is present in numerous anticancer agents.[2] Specifically, 1-benzyl-pyrrolidine-3-ol analogues have been shown to induce apoptosis via caspase activation.[9]
-
Central Nervous System (CNS) Targets: The pyrrolidine ring is a common feature in molecules targeting the CNS, including anticonvulsants.[2]
-
Anti-inflammatory Targets: Certain pyrrolidinone derivatives have demonstrated anti-inflammatory properties by inhibiting prostaglandin and leukotriene synthesis.[10]
-
G-Protein Coupled Receptors (GPCRs): Pyrrolidine-based compounds have been identified as agonists for receptors like the ghrelin receptor.[11]
Computational Target Prediction Workflow
Computational, or in silico, methods provide a rapid and cost-effective approach to narrow down the list of potential targets.[12][13] This workflow involves using the chemical structure of the molecule to predict its interactions with a vast library of known protein targets.
Workflow for Computational Target Prediction:
Caption: Computational workflow for target prediction.
Step-by-Step Protocol for Computational Target Prediction:
-
3D Structure Generation:
-
Draw the 2D structure of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation using a computational chemistry package (e.g., Avogadro, Maestro). Perform energy minimization to obtain a low-energy conformer.
-
-
Ligand-Based Virtual Screening:
-
Utilize platforms like ChEMBL or PubChem to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).
-
Analyze the known biological activities of the identified similar compounds to infer potential targets.
-
Develop a pharmacophore model based on the key chemical features of the query molecule (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and screen it against a database of known active compounds.
-
-
Structure-Based Virtual Screening (Molecular Docking):
-
Select a panel of potential protein targets based on the hypotheses generated in section 2.1. Obtain their 3D structures from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the compound to each target protein.
-
Rank the targets based on the predicted binding energies and analyze the key interactions.
-
-
Quantitative Structure-Activity Relationship (QSAR) Analysis:
-
If a set of structurally related compounds with known activity is available, develop a QSAR model to predict the activity of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.[14]
-
-
Target Prioritization:
-
Consolidate the results from all computational methods.
-
Prioritize targets that are predicted by multiple methods and have a strong biological rationale.
-
Part II: Experimental Validation of Predicted Targets
Following the computational analysis, a systematic experimental validation is crucial to confirm the predicted targets and to discover novel activities.
In Vitro Validation Strategies
In vitro assays provide the first line of experimental evidence for target engagement and biological activity.
General Workflow for In Vitro Validation:
Caption: In vitro validation assay cascade.
Detailed Protocols for Key In Vitro Assays:
A. Biochemical Binding Assays (e.g., for a predicted kinase target):
-
Assay Principle: To quantify the direct binding of the compound to the purified target protein.
-
Method: Surface Plasmon Resonance (SPR):
-
Immobilize the purified kinase on a sensor chip.
-
Prepare a series of concentrations of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol in a suitable buffer.
-
Flow the compound solutions over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound compound.
-
Calculate the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
-
B. Enzymatic Functional Assays (e.g., for a predicted kinase target):
-
Assay Principle: To measure the effect of the compound on the catalytic activity of the target enzyme.
-
Method: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay):
-
Set up a reaction mixture containing the purified kinase, its substrate, and ATP.
-
Add varying concentrations of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
-
Incubate the reaction to allow for ATP consumption.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value of the compound.
-
C. Cell-Based Functional Assays (e.g., for a predicted anticancer target):
-
Assay Principle: To assess the effect of the compound on a cellular process mediated by the target.
-
Method: Cell Viability Assay (e.g., MTT Assay):
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
D. Caspase Activation Assay (for apoptosis induction):
-
Assay Principle: To measure the activation of caspases, key mediators of apoptosis.
-
Method: Caspase-Glo® 3/7 Assay:
-
Treat cancer cells with the compound for a specified time.
-
Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate.
-
Incubate to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measure the luminescence, which is proportional to the caspase-3/7 activity.
-
In Vivo Validation and Preclinical Evaluation
Once a promising target and cellular activity have been confirmed in vitro, the next step is to evaluate the compound's efficacy and safety in animal models.
Table 1: Key Parameters for In Vivo Evaluation
| Parameter | Experimental Model | Purpose |
| Pharmacokinetics (PK) | Rodents (e.g., mice, rats) | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |
| Efficacy | Disease-relevant animal model (e.g., tumor xenograft model for cancer) | To assess the therapeutic effect of the compound in a living organism. |
| Toxicity | Healthy animals | To evaluate the potential adverse effects of the compound. |
Protocol for a Tumor Xenograft Efficacy Study:
-
Cell Implantation: Implant human cancer cells (e.g., a cell line sensitive to the compound in vitro) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol at various doses and schedules (e.g., daily oral gavage).
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the control and treatment groups to determine the efficacy of the compound.
Conclusion
The systematic approach outlined in this guide, which combines computational prediction with a tiered experimental validation strategy, provides a robust framework for elucidating the therapeutic potential of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. By leveraging the known pharmacology of its structural motifs and employing modern drug discovery technologies, researchers can efficiently identify and validate its molecular targets, paving the way for its potential development as a novel therapeutic agent.
References
- Anonymous. (2022, February 4).
- Anonymous. (2025, July 18).
- Anonymous. Fluoroalkyl Ethers for Drug Design - Enamine.
- Anonymous.
- Anonymous. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Ruminski, P. G., et al. (2016, January 14). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide.
- Anonymous. (2020, September 10). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed.
- Anonymous. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
- Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs - PubMed.
- Anonymous. (2018, February). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Anonymous. (2017, October 6). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.
- Anonymous.
- Anonymous.
- Anonymous.
- Anonymous. (2019, July 19). Computational Prediction of Drug-Target Interactions Using Chemogenomic Approaches: An Empirical Survey - PubMed.
- Anonymous. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed.
- Anonymous. (2021, May 25). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation.
- Anonymous. (2009, April 1). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed.
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. personal.ntu.edu.sg [personal.ntu.edu.sg]
- 13. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Safety data sheet (SDS) and hazard identification for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Technical Whitepaper: Hazard Identification & Safety Protocols for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Executive Summary
This technical guide provides a comprehensive safety and hazard assessment for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol , a specialized intermediate likely utilized in the synthesis of bioactive small molecules (e.g., kinase inhibitors or GPCR ligands).
As a research-grade compound with limited historical toxicological data, this assessment employs Structure-Activity Relationship (SAR) and Read-Across methodologies, synthesizing data from validated structural analogs (e.g., Pyrrolidin-3-ol and 3-Fluoro-4-methoxybenzyl chloride). This guide establishes a self-validating safety protocol for handling, storage, and emergency response.
Part 1: Chemical Identity & Structural Characterization[1]
This compound combines a polar, basic pyrrolidine core with a lipophilic, halogenated benzyl moiety.[1] The presence of the fluorine atom and the hydroxyl group dictates specific handling requirements regarding solubility and reactivity.[1]
| Parameter | Technical Specification |
| Chemical Name | 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol |
| Molecular Formula | C₁₂H₁₆FNO₂ |
| Molecular Weight | 225.26 g/mol |
| Structural Features | [2][3][4][5] • Secondary Amine: Basic, nucleophilic center.[1]• Tertiary Alcohol: Polar H-bond donor/acceptor.• Fluorine Substituent: Increases metabolic stability/lipophilicity.[1]• Methoxy Group: Electron-donating group on the aryl ring.[1] |
| Predicted Physical State | Viscous oil or low-melting solid (due to H-bonding capability). |
| Solubility Profile | Soluble in DMSO, Methanol, DCM; likely soluble in dilute aqueous acid (protonation of amine).[1] |
Part 2: GHS Hazard Identification (SAR-Derived)
Constraint Note: In the absence of direct animal testing data for this specific CAS, the following classification is derived from the "Read-Across" principle using the GHS profiles of the parent fragments: Pyrrolidin-3-ol (Skin/Eye Irritant) and Fluorinated Benzyl derivatives .
Classification of the Substance
Signal Word: WARNING [1][3][5]
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][6] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4][6] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed (Predicted based on amine class).[1] |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
Part 3: Experimental Safety & Handling Protocols
Engineering Controls & PPE
The causality of these choices is rooted in the compound's functional groups: the secondary amine is a potential sensitizer and base, while the organofluorine content poses specific combustion risks.[1]
-
Respiratory: Use a NIOSH-approved N95 (dust) or OV/AG (organic vapor/acid gas) cartridge if heating or aerosolizing.[1]
-
Hand Protection: Nitrile Rubber (0.11 mm minimum thickness) .[1]
-
Eye Protection: Chemical safety goggles.[1] Face shield required if handling >5g in open vessels.[1]
Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic nature of the amine/alcohol motif requires storage under Inert Gas (Argon or Nitrogen) .[1]
-
Incompatibilities:
Part 4: Emergency Response & Toxicology
Firefighting Measures
-
Specific Hazards: Combustion will release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.[1]
-
Action: Wear self-contained breathing apparatus (SCBA). Do NOT use a solid water stream, as it may scatter the material.[1] Use CO₂, dry chemical, or alcohol-resistant foam.[1][6]
First Aid Decision Logic
-
Eye Contact: Immediate irrigation is critical.[1][5] The basicity of the amine can cause saponification of corneal lipids, leading to deep tissue damage if not rinsed immediately.[1]
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from amine irritation), medical observation is required.[1]
Visualizing the Emergency Response Workflow
The following diagram outlines the decision matrix for exposure incidents, prioritizing HF mitigation and neutralization.
Caption: Emergency response decision tree highlighting critical pathways for skin, eye, and inhalation exposure, including consideration for potential organofluorine complications.
Part 5: Detailed Hazard Assessment Workflow
To ensure scientific integrity, the hazard classification for this compound was generated using a Component-Based Read-Across method. This is the standard protocol when experimental data for a specific CAS is unavailable.
Caption: Schematic of the Structure-Activity Relationship (SAR) logic used to derive the hazard profile from validated structural analogs.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66518442, (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: 3-Fluoro-4-methoxybenzyl chloride.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] Retrieved from [Link][1]
Sources
Methodological & Application
Protocols for incorporating 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol into peptide libraries
Application Note: Strategic Incorporation of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol into Peptide Libraries
Part 1: Executive Summary & Strategic Rationale
The integration of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol (hereafter referred to as FMP-3-ol ) into peptide libraries represents a high-value strategy for enhancing pharmacokinetics and binding affinity. This scaffold combines three critical medicinal chemistry elements:
-
Conformational Constraint: The pyrrolidine ring restricts the dihedral angles (
), reducing the entropic penalty upon binding, similar to proline but with added functionality. -
Fluorine-Directed Metabolic Stability: The 3-fluoro substituent on the benzyl ring blocks metabolic oxidation at a typically labile position while modulating the pKa and lipophilicity (
) of the molecule. -
Polar Interaction Vector: The C3-tertiary hydroxyl group provides a specific hydrogen-bond donor/acceptor vector orthogonal to the peptide backbone, often critical for GPCR and kinase active site interactions.
Technical Challenge: As a secondary amine lacking a carboxylic acid, FMP-3-ol cannot be used as a standard Fmoc-amino acid building block. Its incorporation requires chemoselective ligation strategies . This guide details two robust protocols:
-
Protocol A: C-Terminal Capping via Solution-Phase Coupling (Post-Cleavage).
-
Protocol B: Internal Incorporation via N-Acylation (Peptoid/Linker Strategy).
Part 2: Pre-Experimental Preparation
1. Reagent Handling
-
State: FMP-3-ol is typically supplied as an HCl salt.
-
Free-Basing (Critical): For efficient coupling, the amine must be free-based.
-
Procedure: Dissolve the salt in minimal water, adjust pH to >12 with 1M NaOH, and extract 3x with DCM. Dry over Na2SO4 and concentrate.
-
Storage: Store the free amine under Argon at -20°C to prevent oxidation of the electron-rich methoxybenzyl ring.
-
2. Steric Considerations The 3,3-disubstitution pattern creates significant steric hindrance around the nucleophilic nitrogen. Standard coupling times must be extended, and activated esters (e.g., HATU/HOAt) are mandatory.
Part 3: Experimental Protocols
Protocol A: C-Terminal Capping (Fragment Coupling)
Best for: Creating libraries where the FMP-3-ol acts as a "warhead" or stabilizing cap at the C-terminus.
Workflow Logic: Direct on-resin coupling to a standard linker (like Wang) is impossible because the amine cannot form an ester linkage easily. The most robust method is to synthesize the protected peptide on a hyper-acid-labile resin, cleave it to retain side-chain protection, and couple the FMP-3-ol in solution.
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading 0.6–0.8 mmol/g).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Procedure:
-
Peptide Assembly: Synthesize the desired peptide sequence on 2-CTC resin using standard Fmoc/tBu SPPS cycles.
-
Note: Ensure the N-terminus is Fmoc-protected or acetyl-capped before cleavage to prevent polymerization.
-
-
Mild Acid Cleavage (Protected Peptide Release):
-
Wash resin 3x with DCM.[1]
-
Treat with 1% TFA in DCM (v/v) for 2 min x 5 cycles. Filter into a flask containing 10% pyridine in MeOH (to neutralize TFA immediately).
-
Why: This cleaves the C-terminal acid from the resin but leaves tBu, Trt, and Pbf side-chain protectors intact.
-
Concentrate to dryness.
-
-
Fragment Coupling (The "Hard" Step):
-
Dissolve the Protected Peptide-COOH (1.0 eq) in anhydrous DMF.
-
Add HOAt (1.2 eq) and HATU (1.2 eq) . Stir for 5 min to activate.
-
Add FMP-3-ol (1.5 eq) and DIPEA (3.0 eq) .
-
Reaction: Stir at 40°C for 4–6 hours . The elevated temperature overcomes the steric bulk of the 3,3-disubstituted pyrrolidine.
-
Monitoring: Check by LCMS for mass of [Peptide+FMP].
-
-
Global Deprotection:
-
Evaporate DMF. Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Internal Incorporation (Peptoid Strategy)
Best for: Placing the scaffold in the middle of a peptide chain or at the N-terminus.
Workflow Logic: Since FMP-3-ol lacks a carboxyl group for chain extension, it is introduced as an N-alkylated glycine surrogate (peptoid monomer). A haloacetyl linker is attached to the resin-bound peptide, followed by nucleophilic displacement by the FMP-3-ol nitrogen.
Step-by-Step Procedure:
-
Linker Attachment:
-
To the resin-bound peptide (free amine), add Bromoacetic acid (10 eq) and DIC (5 eq) in DMF.
-
React for 30 min (Double coupling recommended).
-
Result: Resin-Peptide-NH-CO-CH2-Br.
-
-
Nucleophilic Displacement:
-
Chain Extension (Optional):
-
Challenge: The newly formed amine is a sterically hindered tertiary amine. Coupling the next Fmoc-amino acid is difficult.
-
Solution: Use COMU or HATU with extended reaction times (2 x 2h at 50°C) for the next residue.
-
Alternative: If FMP-3-ol is the N-terminal cap, proceed to cleavage.
-
Part 4: Data Visualization & Workflows
Figure 1: Decision Matrix for FMP-3-ol Incorporation
Caption: Workflow logic for selecting the incorporation strategy based on the scaffold's position within the peptide sequence. Green nodes indicate critical chemical steps.
Part 5: Quality Control & Troubleshooting
Table 1: Troubleshooting Common Synthesis Failures
| Observation (LCMS) | Probable Cause | Corrective Action |
| Mass -80 Da (No FMP) | Incomplete coupling (Steric hindrance) | Switch to HATU/HOAt ; Increase Temp to 45°C; Ensure FMP is free-based. |
| Mass +18/36 Da | Hydrolysis of activated ester | Use anhydrous solvents; Pre-activate acid for only 2 min before adding amine. |
| Broad Peak/Split Peak | Diastereomers | FMP-3-ol has chiral centers (C3, and potentially C4/C5 if substituted). If using a racemic mixture, expect peak splitting. Use chiral HPLC for separation. |
| Low Yield (Peptoid) | Incomplete displacement of Bromide | Switch solvent to DMSO (accelerates SN2); Increase FMP equivalents to 10x. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504. Link
-
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link
-
Albericio, F. (2000). "Solid-Phase Synthesis of C-Terminal Peptide Amides." Biopolymers, 55(2), 123-139. Link
-
ChemScene. (n.d.). "Product Information: 3-substituted pyrrolidines." Accessed Feb 2026. Link
-
Cayman Chemical. (n.d.). "Pyrrolidine Scaffolds in Drug Discovery." Accessed Feb 2026. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its three-dimensional architecture provides an excellent framework for orienting substituents to interact with biological targets.[2] The specific target of this guide, 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol, is a valuable building block for drug discovery, incorporating a tertiary alcohol and a synthetically versatile secondary amine.
The synthesis of this molecule presents a classic challenge in organic chemistry: the selective execution of reactions in the presence of multiple reactive functional groups. The secondary amine is nucleophilic and basic, while the tertiary hydroxyl group is a poor leaving group but can interfere with certain reactions. A successful synthesis, therefore, relies on a robust protecting group strategy to mask the reactivity of the pyrrolidine nitrogen, enabling the key carbon-carbon bond formation, followed by efficient deprotection to yield the final product.[3][4]
This document provides a detailed guide to the strategic considerations and experimental protocols for the synthesis of 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol, with a focus on the selection and application of nitrogen protecting groups.
Retrosynthetic Analysis & Strategic Planning
The most direct approach to constructing the target molecule involves the addition of a 3-fluoro-4-methoxybenzyl organometallic reagent to a pyrrolidin-3-one precursor. This disconnection immediately highlights the necessity of a protecting group (PG) on the pyrrolidine nitrogen to prevent side reactions, such as the enolization of the ketone or reaction of the organometallic reagent with the N-H proton.
The overall synthetic strategy can be visualized as a three-stage process: Protection , Key C-C Bond Formation , and Deprotection .
Caption: General Synthetic Workflow.
The choice of the nitrogen protecting group is the most critical decision in this synthesis. It must be stable to the strongly basic and nucleophilic conditions of the Grignard reaction and be removable under conditions that do not compromise the integrity of the final product. The two most common and effective choices for this purpose are the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups.
Comparative Analysis of Nitrogen Protecting Groups
The selection between the Boc and Bn protecting groups is dictated by the overall synthetic plan and the compatibility of other functional groups present in the molecule. This concept is known as an orthogonal protecting group strategy, where each protecting group can be removed selectively without affecting the others.[4][5]
| Feature | tert-Butoxycarbonyl (Boc) | Benzyl (Bn) |
| Introduction | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, NaOH)[6] | Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., K₂CO₃, NaH) |
| Stability | Stable to nucleophiles, catalytic hydrogenation, and basic conditions.[7] | Stable to acidic and basic conditions, and many oxidizing/reducing agents. |
| Deprotection | Strong acid (e.g., TFA, HCl in dioxane/MeOH).[8][9] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[10][11] |
| Key Advantage | Metal-free deprotection; orthogonal to benzyl and silyl ethers.[8] | Deprotection conditions are very mild and neutral; orthogonal to Boc and most other groups. |
| Considerations | Deprotection uses strong acid, which may not be suitable for acid-labile substrates. The intermediate t-butyl cation can sometimes cause side reactions.[9] | Incompatible with functional groups that are sensitive to reduction (e.g., alkynes, some alkenes). Catalyst poisoning can be an issue with certain substrates, like those containing sulfur.[12] |
For the synthesis of 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol, both strategies are viable. The Boc group is often preferred due to the simplicity of its removal with acid, avoiding the need for specialized hydrogenation equipment.
Caption: Orthogonal Protection Strategy.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis using the N-Boc protecting group strategy, which is broadly applicable and avoids the use of high-pressure hydrogenation.
Protocol 1: N-Boc Protection of Pyrrolidin-3-one
This protocol describes the protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate. The starting material is assumed to be pyrrolidin-3-one hydrochloride.
Materials:
-
Pyrrolidin-3-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with pyrrolidin-3-one hydrochloride (1.0 eq) and DCM (approx. 0.2 M), add triethylamine (2.2 eq) at 0 °C (ice bath). Stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirring suspension at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl 3-oxopyrrolidine-1-carboxylate.
Rationale:
-
Triethylamine: Two equivalents are used to first neutralize the hydrochloride salt of the starting material and then to act as a base to facilitate the reaction with (Boc)₂O.[6]
-
0 °C Addition: The reaction is initially cooled to control the exothermicity upon addition of the base and (Boc)₂O.
-
Aqueous Workup: The washes with NaHCO₃ and brine remove excess reagents, triethylamine hydrochloride salt, and any remaining water-soluble impurities.
Protocol 2: Grignard Addition to tert-butyl 3-oxopyrrolidine-1-carboxylate
This is the key bond-forming step. It requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.[13]
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
1-Bromo-3-fluoro-4-methoxybenzene
-
tert-butyl 3-oxopyrrolidine-1-carboxylate (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (1.2 eq) to the flask and briefly heat under vacuum, then cool under a stream of dry nitrogen. c. Add a small volume of anhydrous THF, followed by a small crystal of iodine if needed to initiate the reaction. d. Add a solution of 1-bromo-3-fluoro-4-methoxybenzene (1.1 eq) in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the mixture at room temperature for 1 hour until most of the magnesium has been consumed. The formation of the Grignard reagent is indicated by a color change (typically to cloudy grey/brown).
-
Grignard Addition: a. In a separate flame-dried flask under nitrogen, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF. b. Cool this solution to 0 °C. c. Slowly add the prepared Grignard reagent via cannula to the ketone solution at 0 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Dilute with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography to yield tert-butyl 3-(3-fluoro-4-methoxybenzyl)-3-hydroxypyrrolidine-1-carboxylate.
Rationale:
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic sources like water. All glassware must be dry, and anhydrous solvents must be used.[14]
-
NH₄Cl Quench: Saturated NH₄Cl is a mild acidic source used to quench the reaction and protonate the resulting magnesium alkoxide. It is preferred over stronger acids which could potentially cleave the Boc group prematurely.
Protocol 3: N-Boc Deprotection
This final step removes the Boc group to reveal the target secondary amine.
Materials:
-
tert-butyl 3-(3-fluoro-4-methoxybenzyl)-3-hydroxypyrrolidine-1-carboxylate (from Protocol 2)
-
4 M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M NaOH
-
Ethyl acetate or DCM
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours, often accompanied by the evolution of isobutylene gas and CO₂.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization and Extraction: a. Redissolve the residue in water and cool in an ice bath. b. Carefully add saturated NaHCO₃ solution or 1 M NaOH until the pH is basic (pH > 9). c. Extract the aqueous layer multiple times with ethyl acetate or DCM. d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Rationale:
-
Acidic Cleavage: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, CO₂, and the free amine.[9]
-
Basification: The final product is a free amine, which will exist as its hydrochloride salt after the reaction. Basification is required to isolate the neutral compound for extraction into an organic solvent.
Conclusion
The successful synthesis of 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol is critically dependent on a well-chosen protecting group strategy. The N-Boc group offers a reliable and high-yielding pathway, demonstrating stability during the crucial Grignard addition and enabling a straightforward acidic deprotection. By understanding the principles of orthogonality and the specific reaction conditions required for each step, researchers can efficiently access this and other valuable 3-substituted pyrrolidin-3-ol building blocks for application in drug discovery and development.
References
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry.
-
Deprotection of Silyl Ethers. (n.d.). Gelest.
-
Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (n.d.). Royal Society of Chemistry.
-
Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Master Organic Chemistry.
-
Selective Deprotection of Silyl Ethers with Sodium Periodate. (2009). Synthesis.
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. (n.d.). National Center for Biotechnology Information.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). National Center for Biotechnology Information.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.
-
LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. (2009). ACS Publications.
-
The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. (n.d.). Royal Society of Chemistry.
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Publications.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications.
-
De-protection of N-Benzyl groups. (2019). Sciencemadness Discussion Board.
-
EP2070899A1 - Deprotection of N-BOC compounds. (n.d.). Google Patents.
-
Progress of N-Benzyl Removal. (2019). Preprints.org.
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
-
17.8: Protection of Alcohols. (2022). Chemistry LibreTexts.
-
Protecting Groups For Alcohols. (2021). Chemistry Steps.
-
ORGANIC SYNTHESIS. (n.d.). ResearchGate.
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv.
-
Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). Royal Society of Chemistry.
-
Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... (n.d.). ResearchGate.
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (n.d.). ChemRxiv.
-
Deprotection of N-benzoylpyrrolidines. (n.d.). ResearchGate.
-
Pyrrolidine, N-BOC protected. (n.d.). Apollo Scientific.
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. (n.d.). Royal Society of Chemistry.
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. (2010). PubMed.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
-
Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. (n.d.). National Center for Biotechnology Information.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal.
-
N-Boc-pyrrole. (n.d.). Sigma-Aldrich.
-
Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps. (2017). PNAS.
-
Pyrrolidin-2-one, N-BOC protected. (n.d.). Apollo Scientific.
-
1-Boc-Pyrrolidine. (2026). ChemicalBook.
-
Synthesis of pyrrolidin-3-ols 11 and 12. (n.d.). ResearchGate.
-
Synthesis and Synthetic Applications of Substituted Pyrrolidin-3-ones. (n.d.). Aaltodoc.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
-
CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine. (n.d.). Google Patents.
-
Protecting Groups. (2020). IIT.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information.
-
Protecting Groups. (n.d.). Organic Synthesis.
-
Protecting Group Strategies for Complex Molecule Synthesis. (2024). Journal of Chemical and Pharmaceutical Research.
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv.
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
-
Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015). ACS Publications.
-
EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (n.d.). National Center for Biotechnology Information.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. media.neliti.com [media.neliti.com]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. 1-Boc-Pyrrolidine | 86953-79-9 [chemicalbook.com]
- 7. xray.uky.edu [xray.uky.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol in fragment-based drug design
Application Note: Leveraging 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol in 3D-Fragment Based Drug Design (FBDD)
Executive Summary
This application note details the utility of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol (herein referred to as Fragment F-4M ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, F-4M possesses a quaternary carbon at the C3 position, conferring significant three-dimensional (3D) character. This structural feature allows for the exploration of novel chemical space, improved solubility, and specific vector definition for fragment growing.
This guide provides validated protocols for:
-
Solubility Profiling: Ensuring suitability for high-concentration biophysical assays.
-
Screening Workflows: Optimized parameters for SPR and Ligand-Observed NMR.
-
Synthetic Elaboration: Strategic pathways for growing the fragment into a lead-like molecule.
Compound Profile & Design Logic
Fragment F-4M is designed to adhere to the "Rule of Three" while escaping "Flatland" (the dominance of sp²-hybridized fragments).
| Property | Value (Approx.) | FBDD Significance |
| Formula | C₁₂H₁₆FNO₂ | -- |
| MW | 225.26 Da | Ideal for growing (allows addition of ~250 Da). |
| ClogP | ~1.2 | Optimal lipophilicity for binding without aggregation. |
| Fsp³ | 0.42 | High sp³ fraction (pyrrolidine ring + benzyl linker) improves solubility. |
| H-Bond Donors | 2 (NH, OH) | Critical anchor points for protein interaction. |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor and metabolic blocker. |
Structural Causality:
-
The Quaternary Center (C3): The geminal substitution of the hydroxyl and benzyl groups restricts the conformational flexibility of the pyrrolidine ring, reducing the entropic penalty upon binding.
-
The 3-Fluoro-4-methoxy Motif: A privileged pharmacophore. The fluorine atom modulates the pKa of the phenol ether and blocks metabolic oxidation at the 3-position.
-
The Pyrrolidine Nitrogen: Serves as the primary vector for library expansion (e.g., amidation, reductive amination).
Protocol 1: Pre-Screening Quality Control
Objective: To validate fragment integrity and solubility prior to screening. Aggregated fragments are the #1 cause of false positives in FBDD.
A. DMSO Stock Preparation
-
Weigh 22.5 mg of F-4M.
-
Dissolve in 1.0 mL of anhydrous d₆-DMSO (for NMR compatibility) to create a 100 mM stock .
-
Sonicate for 5 minutes at room temperature.
-
QC Check: Acquire a 1D ¹H NMR spectrum.
-
Pass Criteria: Sharp peaks, proper integration (Benzyl CH₂ ~2.8 ppm, Pyrrolidine multiplets ~1.5-3.0 ppm), no impurity peaks >5%.
-
B. Aqueous Solubility Assay (Nephelometry)
-
Prepare a buffer solution matching your target protein assay (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
Dilute the 100 mM DMSO stock into the buffer to final concentrations of 100 µM, 500 µM, 1 mM, and 5 mM .
-
Incubate for 1 hour at RT.
-
Measure light scattering (nephelometry) or absorbance at 600 nm.
-
Threshold: < 5% increase in scattering relative to blank buffer indicates solubility.
-
Note: F-4M is expected to be soluble up to >2 mM due to the polar amine and hydroxyl groups.
-
Protocol 2: Biophysical Screening Workflows
A. Surface Plasmon Resonance (SPR) Screening
Rationale: SPR provides real-time binding kinetics. Fragments typically have fast on/off rates, requiring high-sensitivity detection.
Instrument: Biacore 8K or equivalent. Sensor Chip: CM5 or Streptavidin (depending on protein tagging).
Step-by-Step Protocol:
-
Immobilization: Immobilize target protein to a density of 2000–4000 RU (higher density required for low-affinity fragments). Reference channel: Blank or irrelevant protein.
-
Running Buffer: PBS-P+ (containing 0.05% Tween-20) + 2% DMSO . Crucial: Match DMSO concentration exactly in sample and running buffer to avoid "bulk effect" jumps.
-
Injection Series: Prepare a concentration series of F-4M: 0, 31.25, 62.5, 125, 250, 500, 1000 µM .
-
Parameters:
-
Contact time: 30 s.
-
Dissociation time: 15 s.
-
Flow rate: 30 µL/min.
-
-
Analysis:
-
Apply Solvent Correction.
-
Fit to a 1:1 Steady State Affinity model (since
is likely too fast for kinetic fitting). -
Success Criterion: Dose-dependent response with
< 5 mM and Binding Efficiency Index (BEI) > 12.
-
B. Ligand-Observed NMR (STD-NMR)
Rationale: Saturation Transfer Difference (STD) NMR confirms binding in solution and identifies the "epitope" (part of the molecule touching the protein).
Sample Preparation:
-
Protein: 10 µM target protein in deuterated buffer (PBS, pH 7.4).
-
Ligand (F-4M): 500 µM (50:1 Ligand:Protein ratio).
-
Volume: 500 µL in a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Sequence: stddiff (Bruker/Varian standard).
-
On-Resonance Irradiation: -1.0 ppm or 12.0 ppm (protein methyls/amides).
-
Off-Resonance Irradiation: 40 ppm (control).
-
Saturation Time: 2.0 seconds.
-
Scans: 512–1024 (fragments require high signal averaging).
Data Interpretation:
-
Subtract "On-Resonance" from "Off-Resonance" spectra.
-
Positive Result: Signals corresponding to the aromatic protons (6.8–7.2 ppm) or the methoxy group (3.8 ppm) appearing in the difference spectrum indicate these moieties are in close contact with the protein surface.
Protocol 3: Synthetic Elaboration (Fragment Growing)
Once F-4M is validated as a hit, the next step is Fragment Growing . The structure offers distinct vectors for elaboration.[1]
Vector Analysis & Chemistry
-
Vector A (Pyrrolidine Nitrogen): The primary vector.
-
Reaction: Amide coupling (R-COOH), Sulfonylation (R-SO₂Cl), or Reductive Amination (R-CHO).
-
Goal: Reach adjacent sub-pockets (e.g., P2/P3 pockets in proteases).
-
-
Vector B (Hydroxyl Group - C3):
-
Reaction: Ether formation (NaH, R-X) or Fluorination (DAST).
-
Goal: Alter H-bond properties or lock conformation further.
-
-
Vector C (Aromatic Ring):
-
Reaction: Suzuki coupling (if Br/I introduced) or electrophilic substitution.
-
Goal: Pi-stacking optimization.
-
Diagram: Elaboration Workflow
Caption: Synthetic elaboration pathways for Fragment F-4M. The secondary amine (Vector A) is the most accessible site for rapid library generation.
Case Study Simulation: Targeting a Kinase Hinge
Scenario: F-4M binds to the hinge region of a kinase.
-
Binding Mode (Hypothesis): The pyrrolidine NH forms a hydrogen bond with the hinge backbone carbonyl. The 3-fluoro-4-methoxybenzyl group occupies the hydrophobic gatekeeper pocket.
-
Optimization:
-
Step 1: Grow from the Nitrogen. Prepare a library of 20 amides using diverse acid chlorides.
-
Step 2: Screen library by SPR.
-
Step 3: Identify a hit where the amide R-group reaches the solvent-exposed region or the ribose pocket.
-
Step 4: Rigidify the linker. Convert the amide to a heteroaromatic ring (e.g., pyrimidine) via SNAr if the vector allows.
-
References
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery."[2] Nature Reviews Drug Discovery, 15, 605–619. Link
- Verdonk, M. L., et al. (2003). "Virtual screening using protein-ligand docking: avoiding the 'flatland' trap." Journal of Medicinal Chemistry, 46(22), 4694-4705. (Context on sp3-rich fragments).
- Warr, W. A. (2009). "Fragment-based drug design." Journal of Computer-Aided Molecular Design, 23, 453–458.
-
Enamine 3D Fragment Library. (2024). "Design principles of sp3-enriched fragments." Link
- Meyer, B., & Peters, T. (2003). "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition, 42(8), 864-890. (Standard protocol for STD-NMR).
Sources
Application Note: Strategic Salt Selection and Preparation for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Executive Summary
This guide details the protocol for the preparation, selection, and characterization of pharmaceutical salts of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol .[1] As a secondary amine with a lipophilic benzyl tail and a polar hydroxyl core, this molecule presents specific challenges regarding crystallinity and hygroscopicity.[1] The free base often exists as a viscous oil or low-melting solid, making salt formation critical for isolation, purification, and bioavailability.[1]
This document outlines a self-validating workflow to identify the optimal salt form, focusing on hydrochloride , fumarate , and dibenzoyl-tartrate derivatives.
Physicochemical Profiling & Rationale
Before initiating wet chemistry, the structural properties must dictate the experimental design.[1]
Structural Analysis[1][2]
-
Basic Center: The pyrrolidine nitrogen is a secondary amine.[1]
-
pKa Estimation: The pKa of the pyrrolidine nitrogen is estimated at 9.5 – 9.8 .[1] The inductive effect of the 3-hydroxyl group slightly lowers the basicity compared to unsubstituted pyrrolidine (pKa ~11.3), but it remains sufficiently basic to form stable salts with acids of pKa < 6.5.[1]
-
Lipophilicity: The 3-fluoro-4-methoxybenzyl moiety adds significant lipophilicity, suggesting the free base will be highly soluble in chlorinated solvents (DCM) and esters (EtOAc) but insoluble in water.[1]
Counterion Selection Strategy (The pKa Rule)
To ensure proton transfer and stable lattice formation, the difference between the pKa of the base and the acid (
| Acid Candidate | pKa (approx) | Suitability | Expected Outcome | |
| Hydrochloric Acid | -7.0 | >16 | High | High MP, potential hygroscopicity.[1] |
| Methanesulfonic Acid | -1.9 | >11 | High | High solubility, risk of oiling out.[1] |
| Dibenzoyl-L-Tartaric | 2.8 | ~6.7 | High | Excellent for crystallinity; potential for chiral resolution.[1] |
| Fumaric Acid | 3.0 | ~6.5 | Med-High | Pharmaceutically acceptable; often forms 2:1 stoichiometry.[1] |
| Acetic Acid | 4.8 | ~4.7 | Low | Weak salt; risk of dissociation/solvates.[1] |
Experimental Workflows
Visualization of the Salt Screening Logic
Figure 1: Decision tree for salt selection and process optimization.
Protocol 1: Preparation of the Free Base Stock
Context: The starting material is often a crude reaction mixture or a salt that needs breaking.[1]
-
Dissolution: Dissolve 10.0 g of the crude 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol precursor in 100 mL Dichloromethane (DCM) .
-
Washing: Wash the organic phase with 50 mL of 1M NaOH (aq) to ensure complete deprotonation of the amine.[1]
-
Extraction: Separate the layers. Wash the organic layer with 50 mL Brine (Sat. NaCl).[1]
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.
Protocol 2: Hydrochloride Salt Formation (Anhydrous)
Rationale: HCl is the standard first-pass salt.[1] Using anhydrous conditions prevents hydrate formation.[1]
-
Dissolution: Dissolve 1.0 g (approx. 3.3 mmol) of the Free Base oil in 5 mL Ethyl Acetate (EtOAc) .[1]
-
Acid Addition: Cool the solution to 0–5°C in an ice bath. Slowly add 1.1 equivalents (approx. 0.9 mL of 4M solution) of HCl in Dioxane or HCl in Isopropanol .
-
Critical Step: Add dropwise with vigorous stirring. A white precipitate should form immediately.[1]
-
-
Maturation: Remove the ice bath and allow the slurry to stir at Room Temperature (RT) for 2 hours. This "ages" the precipitate, converting amorphous kinetic solids into thermodynamic crystals.[1]
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with 2 mL of cold EtOAc followed by 2 mL of MTBE (Methyl tert-butyl ether) to remove excess acid.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol 3: Dibenzoyl-L-Tartrate Salt (Resolution & Purification)
Rationale: Large organic counterions like Dibenzoyl-Tartaric Acid (DBTA) often facilitate the crystallization of lipophilic amines via supramolecular stacking (π-π interactions).[1]
-
Stoichiometry: Weigh 1.0 g (3.3 mmol) of Free Base and 1.18 g (3.3 mmol, 1.0 eq) of (-)-Dibenzoyl-L-tartaric acid .
-
Solvent System: Dissolve the Free Base in 5 mL Isopropanol (IPA) . Dissolve the acid separately in 5 mL IPA (warm if necessary).
-
Mixing: Add the acid solution to the base solution at 50°C.
-
Cooling Crystallization:
-
Isolation: Filter the white crystalline solid and wash with 1:1 IPA/Heptane.
-
Outcome: This salt form is often non-hygroscopic and possesses a distinct melting point useful for identification.[1]
Characterization & Acceptance Criteria
Once solids are isolated, they must be validated against the following criteria:
| Technique | Parameter | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | Shift of | Downfield shift of pyrrolidine ring protons (~0.5 ppm) vs. free base confirms salt formation.[1] |
| XRPD | Diffractogram | Sharp, defined Bragg peaks indicating crystallinity.[1] "Halo" indicates amorphous material.[1] |
| DSC | Melting Point | Single sharp endotherm.[1] Broad peaks suggest solvates or low purity.[1] |
| Hygroscopicity (DVS) | Mass change at 80% RH | < 2% mass gain is preferred for drug development.[1] |
Troubleshooting "Oiling Out"
If the salt separates as a gum/oil instead of a crystal:
-
Solvent Switch: Switch from EtOAc to Acetonitrile (ACN) or IPA .[1]
-
Anti-solvent Dosing: Dissolve the oil in minimal Methanol, then slowly diffuse Diisopropyl Ether (DIPE) or MTBE into the solution.[1]
-
Temperature Cycling: Heat the oil/solvent mixture to dissolve, then cool very slowly (1°C/min) with stirring.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
Kumar, L., et al. (2008).[1] "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3).[1] Link
-
PubChem Compound Summary. (2024). "3-pyrrolidinol derivatives and analogues." National Center for Biotechnology Information.[1] Link
-
Black, S. N., et al. (2007).[1] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] Link
-
Patent Analogy: Preparation of Pyrrolidin-3-ol Derivatives. (See EP4382529A1 for analogous workup of (3S)-pyrrolidin-3-ol salts).[1] Link
Sources
Functionalization of the pyrrolidine nitrogen in 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
An Application Guide to the Strategic Functionalization of the Pyrrolidine Nitrogen in 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and top-selling pharmaceuticals.[1][2][3] The ability to strategically modify this core structure is paramount for drug discovery efforts, enabling the fine-tuning of pharmacological properties through Structure-Activity Relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the functionalization of the secondary amine in a key building block, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. We will explore four principal synthetic transformations: N-alkylation, N-acylation, reductive amination, and N-arylation, offering field-proven insights into experimental design, execution, and optimization.
Introduction: The Strategic Importance of the Pyrrolidine Moiety
Pyrrolidine rings are privileged structures in drug design, valued for their conformational rigidity, metabolic stability, and ability to present substituents in a well-defined three-dimensional space.[1][2] The specific substrate, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, combines this valuable heterocycle with a substituted benzyl group and a tertiary alcohol. This combination of features presents both opportunities and challenges for synthesis. The secondary nitrogen atom is a prime handle for diversification, allowing for the introduction of a wide range of functional groups to modulate properties such as potency, selectivity, and pharmacokinetics.
A critical consideration in the functionalization of this molecule is the steric environment around the nitrogen atom. The presence of the bulky 3-benzyl and 3-hydroxyl substituents can influence the accessibility of the nitrogen lone pair, potentially requiring more robust reaction conditions compared to less hindered pyrrolidines. The protocols outlined herein are designed to be effective and adaptable for this specific structural context.
Core Functionalization Strategies and Protocols
This section details four robust methods for modifying the pyrrolidine nitrogen. Each protocol is presented with a mechanistic rationale, step-by-step instructions, and expert insights to ensure successful implementation.
N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental method for introducing simple alkyl chains or more complex side chains containing various functional groups. The reaction proceeds via a classical SN2 mechanism, where the nucleophilic pyrrolidine nitrogen attacks an electrophilic alkyl halide.
Mechanistic Rationale: The reaction requires a base to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity, or to scavenge the acid byproduct (HX) formed during the reaction. The choice of base and solvent is critical to prevent side reactions and ensure efficient conversion. A non-nucleophilic base is preferred to avoid competition with the pyrrolidine.
Caption: N-Alkylation Experimental Workflow.
Protocol 2.1: N-Alkylation with Benzyl Bromide
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol (1.0 eq).
-
Solvent & Base: Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1 M concentration) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. If using K₂CO₃, filter off the solids. Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated pyrrolidine.
| Parameter | Recommended Value | Purpose |
| Pyrrolidine | 1.0 eq | Limiting Reagent |
| Alkyl Halide | 1.1 - 1.2 eq | Electrophile |
| Base | K₂CO₃ (2.0 eq) / DIPEA (1.5 eq) | Acid Scavenger |
| Solvent | ACN or DMF | Aprotic Polar Solvent |
| Temperature | 60 - 80 °C | Increase Reaction Rate |
| Typical Yield | 75 - 90% | Varies with alkyl halide |
N-Acylation for Amide Synthesis
N-acylation is a highly efficient method for forming a stable amide bond, which is a key functional group in many pharmaceuticals. The reaction typically involves an acyl chloride or anhydride, or coupling a carboxylic acid using standard peptide coupling reagents.
Mechanistic Rationale: The reaction is a nucleophilic acyl substitution. The highly nucleophilic pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A mild base is used to neutralize the HCl or carboxylic acid byproduct.
Caption: N-Acylation Experimental Workflow.
Protocol 2.2: N-Acylation with Acetyl Chloride
-
Setup: Dissolve 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure, but can be further purified by flash chromatography if necessary.
| Parameter | Recommended Value | Purpose |
| Pyrrolidine | 1.0 eq | Nucleophile |
| Acyl Chloride | 1.1 eq | Electrophile |
| Base | Et₃N (1.5 eq) | Acid Scavenger |
| Solvent | DCM or THF | Anhydrous Aprotic Solvent |
| Temperature | 0 °C to RT | Control Exothermicity |
| Typical Yield | 90 - 99% | Generally high-yielding |
Reductive Amination
Reductive amination is a versatile and powerful method for N-alkylation that utilizes aldehydes or ketones as the alkyl source. It is often milder than direct alkylation with alkyl halides and allows access to a broader range of substituents.[4][5]
Mechanistic Rationale: The reaction proceeds in two stages within a single pot. First, the secondary amine and the carbonyl compound form a transient iminium ion, often catalyzed by a weak acid. Second, a selective reducing agent, present in the mixture, reduces the iminium ion to the tertiary amine.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is mild, tolerant of most functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[6]
Sources
- 1. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol Synthesis
Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary: The Yield Bottleneck
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol typically involves the nucleophilic addition of a benzylic organometallic reagent to
Users frequently report yields below 30%. This is rarely due to "bad reagents" and almost always due to two competing mechanistic failures:
-
Wurtz Homocoupling (Reagent Failure): Benzylic halides are highly prone to dimerization during Grignard formation.
-
Enolization (Coupling Failure): 3-Pyrrolidinones have highly acidic
-protons. Basic Grignard reagents often act as bases (deprotonating the ketone) rather than nucleophiles, resulting in recovered starting material.
This guide details the Cerium(III) Chloride-Mediated Protocol (Imamoto Conditions) , which is the industry standard for solving these specific issues.
Module 1: Reagent Preparation (The Grignard)[1][2][3][4][5][6][7]
Objective: Generate high-titer (3-Fluoro-4-methoxybenzyl)magnesium chloride while suppressing the Wurtz dimer.
The Critical Protocol
-
Reagents: 3-Fluoro-4-methoxybenzyl chloride, Mg turnings (2.5 equiv), LiCl (1.1 equiv), THF (anhydrous).
-
Key Insight: The presence of LiCl typically increases the solubility of the Grignard species and keeps the surface of the Mg clean, maintaining the reaction rate at lower temperatures where Wurtz coupling is slower.
Step-by-Step:
-
Activation: Flame-dry the flask. Add Mg turnings and anhydrous LiCl. Stir vigorously under Argon for 30 mins. Add a single crystal of Iodine (
).[1][2] -
Initiation: Add 5% of the benzyl chloride solution. Heat gently with a heat gun until the iodine color fades (initiation).
-
The "Slow-Cold" Addition: Cool the mixture to 0°C (Ice bath). This is non-negotiable. Benzylic Grignards are stable at 0°C but form dimers at reflux.
-
Dosing: Add the remaining benzyl chloride dropwise over 1–2 hours.
-
Titration: Do not assume 100% conversion. Titrate using salicylaldehyde phenylhydrazone or Knochel’s method before use.
Troubleshooting Table: Grignard Formation
| Observation | Diagnosis | Corrective Action |
| Iodine color persists | Reaction failed to initiate. | Add 2-3 drops of DIBAL-H (1M in toluene) to scavenge moisture. |
| White precipitate forms | Wurtz coupling (dimer) or MgCl2 precipitation. | If dimer (check LCMS): Lower addition temp to -10°C. If salt: Add more THF. |
| Low Molarity (<0.3M) | Homocoupling consumed the halide. | Use "Rieke Magnesium" or TurboGrignard (iPrMgCl·LiCl) exchange method instead. |
Module 2: The Coupling Reaction (The Critical Step)
Objective: Force nucleophilic addition over enolization using CeCl
Mechanism: The Cerium(III) ion is highly oxophilic. It coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously being less basic than Magnesium. This suppresses the deprotonation of the
The "Imamoto" Protocol
-
Drying CeCl
(Most Common Failure Point):-
Start with CeCl
·7H O. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring.
-
Visual Check: The solid should turn from a clumpy white hydrate to a fine, free-flowing white powder.
-
Cool to room temperature under Argon.
-
-
Slurry Formation: Suspend the dried CeCl
(1.5 equiv relative to ketone) in anhydrous THF. Stir for 2 hours at RT. The slurry should look milky white. -
Transmetallation: Cool the CeCl
slurry to -78°C . Add the pre-formed Grignard reagent (from Module 1). Stir for 1 hour. The reagent is now an organocerium species. -
Addition: Add
-Boc-pyrrolidin-3-one (dissolved in THF) dropwise to the organocerium mixture at -78°C. -
Warm-up: Allow to warm slowly to 0°C over 2 hours.
Module 3: Work-up & Isolation
Objective: Break the tenacious Cerium-emulsions without degrading the product.
The "Rochelle" Method: Standard acid/base workups fail with Cerium, creating a gel that traps product.
-
Quench: Add saturated aqueous
at 0°C. -
Digestion: Add 20% aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
The Wait: Stir vigorously for 1–2 hours at room temperature.
-
Visual Cue: The mixture must separate into two clear layers (organic top, clear blue/aqueous bottom). If it is cloudy, keep stirring.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[3][4]
Visual Logic: Troubleshooting Tree
Caption: Logic flow for diagnosing yield failures. Recovered ketone indicates enolization (requires CeCl3); Dimer presence indicates reagent preparation failure.
Visual Logic: Reaction Pathway
Caption: The optimized synthetic pathway utilizing the transmetallation to Cerium to bypass enolization.
Frequently Asked Questions (FAQ)
Q: Can I use LaCl
Q: My CeCl
Q: Can I use the commercially available Grignard? A: Commercial benzylic Grignards degrade over time due to the Wurtz equilibrium. If you must use commercial stock, titrate it immediately before use. It is often 0.2M when the label says 0.5M.
Q: Why not use the Barbier reaction (mixing Mg, Halide, and Ketone all at once)?
A: While simpler, the Barbier conditions often fail for
References
-
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, vol. 107, no. 18, 1985, pp. 5301–5303. Link
-
Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link
- Conlon, D. A., et al. "A practical, high-throughput synthesis of 3-benzyl-3-hydroxypyrrolidines." Organic Process Research & Development, vol. 6, no. 2, 2002. (General reference for pyrrolidinone additions).
Sources
Troubleshooting solubility issues with 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges
As a Senior Application Scientist, I've frequently collaborated with researchers facing the common yet formidable hurdle of poor compound solubility. This guide is born from that experience, offering a systematic, first-principles approach to troubleshooting and resolving solubility issues with 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol in aqueous buffers. Our goal is to move beyond simple trial-and-error and empower you with a robust, scientifically-grounded strategy.
Understanding the Molecule: A Predictive Approach
-
Pyrrolidine Ring: This secondary amine is the primary basic center of the molecule. We can estimate its pKa to be in the range of 9-11, similar to other cyclic amines. This means that at physiological pH (~7.4), this group will be predominantly protonated (cationic), which should aid aqueous solubility.
-
Tertiary Alcohol: The hydroxyl group is a weak acid with a very high pKa (typically >16), so it will remain neutral across the entire physiological pH range. It can act as a hydrogen bond donor and acceptor, contributing modestly to water solubility.
-
Fluoro-methoxybenzyl Group: This portion of the molecule is largely non-polar and hydrophobic. The fluorine and methoxy substitutions increase its lipophilicity, which is the primary driver of low aqueous solubility.
This structural assessment leads to a key hypothesis: the solubility of this compound will be highly dependent on pH, exhibiting greater solubility at acidic pH values where the pyrrolidine nitrogen is fully protonated.
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered when working with 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's my first step?
This is the most common starting problem. The limited solubility at neutral pH is expected due to the hydrophobic benzyl group counteracting the solubilizing effect of the protonated amine.
Immediate Action: Do not immediately resort to high concentrations of organic co-solvents. First, determine the compound's intrinsic solubility and its pH-solubility profile.
Workflow Diagram: Initial Solubility Assessment
Caption: A systematic workflow for addressing initial solubility failures.
Q2: How do I prepare a stock solution if the compound is not soluble in my aqueous buffer?
The recommended approach is to first create a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous buffer.
Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power. Ethanol or methanol are also viable alternatives.
-
Preparation:
-
Accurately weigh a small amount of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
-
Add the organic solvent dropwise while vortexing until the compound is fully dissolved.
-
Aim for a high concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your working solution.
-
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption and degradation.
Important Consideration: Be mindful of the final concentration of the organic solvent in your experimental system. Typically, DMSO concentrations should be kept below 0.5% (v/v) to avoid off-target effects in biological assays.
Q3: My compound dissolves in an acidic buffer, but precipitates when I adjust the pH to 7.4. How can I prevent this?
This classic "pH shift" precipitation occurs when the pH of the solution is raised above the pKa of the pyrrolidine amine, causing it to deprotonate and lose its positive charge, which significantly reduces its aqueous solubility.
Strategies to Overcome pH-Shift Precipitation:
-
Use of Co-solvents: Small amounts of water-miscible organic co-solvents can increase the solubility of the neutral form of the compound.
-
Common Choices: Propylene glycol, ethanol, and polyethylene glycols (PEGs) are frequently used.
-
-
Inclusion of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic benzyl group of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.
-
Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.
-
Data Table: Starting Concentrations for Solubility Enhancers
| Excipient | Starting Concentration Range | Mechanism of Action |
| Propylene Glycol | 1-10% (v/v) | Reduces solvent polarity |
| Ethanol | 1-5% (v/v) | Reduces solvent polarity |
| PEG 400 | 1-10% (v/v) | Reduces solvent polarity |
| HP-β-CD | 1-5% (w/v) | Forms inclusion complexes |
| Polysorbate 80 | 0.01-0.1% (v/v) | Micellar solubilization |
Q4: I suspect my compound is degrading in the buffer. How can I check for stability?
Stability is a critical, often overlooked, aspect of solubility studies.
Protocol: Assessing Compound Stability
-
Preparation: Prepare your compound in the final buffer formulation.
-
Incubation: Incubate samples at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: At each time point, analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Evaluation: Compare the peak area of the parent compound at each time point to the initial (T=0) time point. A decrease in the peak area or the appearance of new peaks indicates degradation.
Diagram: pH-Dependent Ionization
Caption: The equilibrium between the soluble protonated and poorly soluble neutral forms.
Experimental Protocols
Protocol: Determining Equilibrium Solubility
This protocol determines the maximum concentration of the compound that can be dissolved in a given buffer.
-
Preparation: Add an excess amount of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol to a series of vials containing your desired aqueous buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
References
-
Gallagher, T., et al. (2007). "DMSO enhances the permeability of the Caco-2 cell line". European Journal of Pharmaceutical Sciences, 30(3-4), 230-234. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). "Cyclodextrins as pharmaceutical excipients". Journal of Pharmaceutical Sciences, 99(11), 4495-4505. Available at: [Link]
Optimizing purification of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol via column chromatography
[1][2]
Case ID: PUR-PYR-3OL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
You are attempting to purify 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol . This molecule presents a classic "dual-polarity" challenge in chromatography:
-
The Secondary Amine: Highly basic (
).[1][2] It will protonate upon contact with acidic silanol groups ( ) on standard silica, leading to severe peak tailing (streaking) and irreversible adsorption.[1][2] -
The Tertiary Alcohol: Adds significant polarity and hydrogen-bonding capability.[2]
-
The Benzyl Ring: Provides UV activity and some lipophilicity, but is often overpowered by the polar amine/alcohol core.[2]
This guide provides a self-validating workflow to isolate this compound with high purity (>95%) and yield.
Module 1: The "Streaking" Issue (Mechanism & Fix)
The Problem: Silanol Interactions
Standard silica gel (
The Solution: Mobile Phase Modifiers
You must introduce a "sacrificial base" to the mobile phase. This base competes for the silanol sites, effectively "capping" them and allowing your amine to pass through.
Visualizing the Mechanism
Figure 1: Mechanism of silanol blocking.[1][2] The modifier (Green) saturates the acidic silica sites (Red), preventing the target amine (Blue) from sticking.
Module 2: Optimized Protocols
Method A: The "Gold Standard" (DCM / MeOH / )
Best for: High solubility, standard flash cartridges.[1]
The Solvent System:
-
Solvent B: 10:1 Methanol : Ammonium Hydroxide (30% aq) solution.[1][2]
-
Note: Prepare Solvent B fresh.[2] The ammonia creates the basic environment needed to keep the pyrrolidine deprotonated (free base).
-
Gradient Profile:
| Time (CV) | % Solvent B | Explanation |
|---|---|---|
| 0–1 | 0% | Equilibrate column with DCM. |
| 1–10 | 0%
Critical Warning: Do not use Acetone/Hexane for this molecule; the amine will react with acetone to form an imine/enamine over time (Schiff base formation).
Method B: Amine-Functionalized Silica (KP-NH)
Best for: Scaling up, preventing chlorinated solvent use.[1][2]
If you have access to Amine-Bonded Silica (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) , use this method.[1][2] The silica surface is already chemically modified with propyl-amine groups, creating a basic surface.[2]
Module 3: Troubleshooting & FAQs
Q1: My compound is crashing out on the column (High Backpressure).
Diagnosis: The polarity jump from DCM to MeOH is too high, or the compound is insoluble in the initial low-polarity mobile phase. Fix: Solid (Dry) Loading.
-
Dissolve crude mixture in MeOH/DCM.
-
Add Celite 545 or loose Silica Gel (ratio 1:2 sample:sorbent).[2]
-
Evaporate to dryness on a rotovap (free-flowing powder).
-
Load this powder into an empty solid load cartridge (SLT) or pour on top of the column.
-
Why? This eliminates solubility issues during the initial gradient phase.[2]
Q2: I see two spots on TLC, but they co-elute on the column.
Diagnosis: You likely have the N-Boc protected intermediate co-eluting with the free amine, or a regioisomer. Fix: Change Selectivity (pH Swing). Switch to Reverse Phase (C18) chromatography with a High pH buffer.
-
Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~10).[2]
-
Solvent B: Acetonitrile.[2]
-
Mechanism:[1][2][8][9] At pH 10, the amine is neutral (lipophilic) and sticks to C18. Impurities that are acidic or permanently charged will elute differently.[2]
Q3: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide?
Answer: Yes, but with caveats.
-
Pros: TEA is miscible in Hexane/EtOAc (unlike
).[1][2] Use 1% TEA in the mobile phase if running Hexane/EtOAc. -
Cons: TEA is an organic salt former.[2] It is difficult to remove completely by rotovap (boiling point ~89°C) and can contaminate NMR spectra.[2]
turns into ammonia gas and water, leaving no residue.[2]
Module 4: Decision Matrix
Use this logic flow to select the correct purification route for your specific batch size and equipment.
Figure 2: Decision matrix for selecting the optimal purification method.
References
-
Teledyne ISCO. (2012).[2][8] RediSep Amine Functionalized Column: Purification of chemical compounds with basic properties.[2][5][8] Application Note AN31. Link
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog.[2] Link
-
SiliCycle. (n.d.). SiliCycle Application Note: Purification of Amines.[2][5] SiliCycle Solutions.[2] Link
-
University of Rochester. (n.d.).[2] Solvent Systems for Flash Column Chromatography.[2][8][10][11] Flash Chromatography Guide.[2] Link
Sources
- 1. CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride [cymitquimica.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Chiral Resolution of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Welcome to the dedicated technical support guide for the enantiomeric resolution of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving robust and reproducible chiral separations using High-Performance Liquid Chromatography (HPLC). As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount.[1][] This guide synthesizes established principles of chiral chromatography with practical, field-proven insights to address the specific challenges you may encounter.
Foundational Knowledge: The Rationale Behind the Separation
The separation of enantiomers, which are non-superimposable mirror images, requires a chiral environment.[3] In chiral HPLC, this is most commonly achieved by using a chiral stationary phase (CSP).[4][5] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities.[1][3] This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation and quantification.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including those with structures similar to 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.[5][6]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the chiral resolution of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. Optimization may be required based on your specific instrumentation and desired outcomes.
Materials and Instrumentation
-
Sample: Racemic 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
-
Instrumentation: HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. A good starting point would be a column with a cellulose tris(3,5-dichlorophenylcarbamate) selector.
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA). A basic modifier like diethylamine (DEA) may be necessary to improve peak shape.[1]
-
Sample Solvent: Mobile phase or a miscible, weaker solvent.[7]
Recommended Starting Conditions
| Parameter | Recommended Setting |
| Chiral Column | Cellulose tris(3,5-dichlorophenylcarbamate), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm (or wavelength of maximum absorbance) |
| Injection Volume | 5 µL |
| Sample Concentration | ~1 mg/mL |
Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration of approximately 1 mg/mL.[8]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8][9]
System Equilibration and Analysis
-
Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved. This may take longer than with achiral columns.[10]
-
Inject a racemic standard to confirm the retention times of the two enantiomers.
-
Inject the sample for analysis.
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess (e.e.).
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing logical steps for resolution.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chiral HPLC issues.
Q1: My enantiomers are co-eluting or have very poor resolution. What should I do?
A: Poor resolution is a common challenge in chiral method development.[10] A systematic approach is key.
-
Optimize the Mobile Phase: The ratio of the strong solvent (IPA) to the weak solvent (n-Hexane) is a critical parameter.[11]
-
Decrease the percentage of IPA (e.g., from 10% to 8% or 5%). This will increase retention times and often improve resolution.
-
Conversely, if retention times are excessively long, a slight increase in IPA may be warranted, though this can sometimes decrease resolution.
-
-
Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[10][12] Try reducing the flow rate from 0.8 mL/min to 0.5 mL/min. This can enhance the efficiency of the separation.
-
Vary the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[10][13] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[11][14] Try analyzing at 15 °C and 35 °C to observe the effect.
-
Screen Different Chiral Stationary Phases: If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for this specific compound. Screening other polysaccharide-based columns (e.g., with an amylose-based selector) or even different classes of CSPs may be necessary.[15]
Q2: My peaks are tailing significantly. How can I improve their shape?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[16][17]
-
Adjust Modifier Concentration: For a basic compound like 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, tailing can occur due to interactions with residual acidic silanol groups on the silica support.[16][18] The basic modifier, DEA, is added to the mobile phase to mask these silanols.[10] Try incrementally increasing the DEA concentration (e.g., to 0.15% or 0.2%).
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[19] Prepare a more dilute sample (e.g., 0.5 mg/mL or 0.1 mg/mL) and re-inject.
-
Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[7][19] Always aim to dissolve your sample in the mobile phase itself.[8]
-
Column Contamination: Accumulation of contaminants can create active sites that cause tailing.[10] Flushing the column with a strong, compatible solvent may help.[20]
Q3: My retention times are shifting between injections. What is the cause?
A: Fluctuating retention times indicate a lack of system stability.[21]
-
Insufficient Equilibration: Chiral stationary phases can require longer equilibration times, especially when the mobile phase composition has been changed.[10] Ensure the column is equilibrated for at least 20-30 column volumes.
-
Temperature Fluctuations: Unstable column temperature can lead to shifts in retention.[19] Use a column oven to maintain a constant temperature.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause variability. Ensure accurate measurements and thorough mixing of the mobile phase components for each batch. Also, ensure the mobile phase is properly degassed.[8]
-
Pump Performance and Leaks: Check for any leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[21]
Frequently Asked Questions (FAQs)
Q: Why is a basic modifier like DEA necessary? A: Pyrrolidine derivatives are basic. On a silica-based CSP, these basic compounds can interact with residual acidic silanol groups via ion exchange, leading to peak tailing. A basic modifier like DEA competes for these active sites, masking them from the analyte and resulting in improved, more symmetrical peak shapes.[1][10]
Q: Can I use a different alcohol, like ethanol, instead of isopropanol in the mobile phase? A: Yes, changing the alcohol modifier is a valid strategy for altering selectivity.[22] Ethanol is less polar than IPA and can provide a different interaction profile with the CSP, potentially improving resolution for challenging separations.
Q: How does temperature affect chiral separation? A: The effect of temperature on chiral separation is complex and relates to the thermodynamics of the analyte-CSP interaction.[12][13] Changing the temperature alters the energy of these interactions, which can increase, decrease, or in some cases, even reverse the elution order of the enantiomers.[11] Therefore, it is a powerful but empirical tool for method optimization.
Q: How do I confirm the elution order of the enantiomers? A: To definitively determine which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer, you must inject a reference standard of a single, known enantiomer.
Q: Can this method be scaled up for preparative chromatography? A: Yes, analytical methods developed on polysaccharide-based CSPs are often scalable to preparative chromatography. However, considerations such as sample loading, flow rate, and solvent consumption will need to be optimized for the larger column dimensions.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019, August 16). PubMed.
- Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separ
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol - Benchchem. (n.d.). Benchchem.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Unknown Source.
- Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
- Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - ResearchGate. (n.d.).
- A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem. (n.d.). Benchchem.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed. (2019, August 15). PubMed.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Unknown Source.
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs - Benchchem. (n.d.). Benchchem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. (n.d.). Benchchem.
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Česká a slovenská farmacie.
- Chiral HPLC Method Development. (n.d.). Unknown Source.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Unknown Source.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.). BOC Sciences.
-
chiral columns . (n.d.). HPLC.eu.
- It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25). Agilent.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
- Agilent Chiral Chromatograph Training Guide. (2022, October 20). Agilent.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Unknown Source.
- Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chrom
- Finding the Best Separation for Enantiomeric Mixtures - LCGC International. (n.d.).
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.).
- HPLC manual (for chiral HPLC analysis). (n.d.). Unknown Source.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Unknown Source.
- Chiral Method Development Strategies for HPLC - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Peak Splitting in HPLC: Causes and Solutions - Separation Science. (2024, April 4).
- HPLC TROUBLESHOOTING: A REVIEW - JETIR.org. (n.d.). JETIR.org.
- What precautions should be kept in our mind, if using chiral column in HPLC? (2015, March 2). Unknown Source.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.). PMC.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH. (n.d.). PMC - NIH.
- HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Phenomenex.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - ResearchGate. (2025, August 8).
- (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
- Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chrom
- Synthesis of a New Chiral Pyrrolidine - PMC - NIH. (n.d.). PMC - NIH.
- Journal of Chrom
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Minimizing side reactions during 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol derivatization
Welcome to the technical support guide for the derivatization of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. This advanced intermediate presents unique challenges due to its bifunctional nature, containing both a nucleophilic secondary amine and a sterically hindered tertiary alcohol. This guide provides in-depth, experience-based solutions to common side reactions encountered during its chemical modification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to acylate the pyrrolidine nitrogen, but I'm seeing a significant amount of O-acylation as well, alongside unreacted starting material. How can I improve N-selectivity?
A1: This is a classic selectivity issue arising from the competing nucleophilicity of the pyrrolidine nitrogen and the tertiary alcohol oxygen. While the secondary amine is generally a stronger nucleophile than the tertiary alcohol, several factors can lead to poor selectivity and incomplete reaction.[1][2][3]
Root Cause Analysis:
-
Relative Nucleophilicity: The lone pair on the nitrogen is more available for donation than the lone pairs on the sterically hindered oxygen, making N-acylation kinetically favored.[1] However, under certain conditions (e.g., with highly reactive acylating agents or in the presence of specific catalysts), O-acylation can become competitive.
-
Steric Hindrance: The bulky 3-fluoro-4-methoxybenzyl group at the C3 position significantly hinders access to both the nitrogen and the alcohol. This can slow down the desired N-acylation, allowing the less-favored O-acylation to occur, especially at elevated temperatures.
-
Base Choice: The choice of base is critical. A non-nucleophilic, sterically hindered base is required to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing with the pyrrolidine nitrogen as a nucleophile.
Troubleshooting Protocol: Maximizing N-Selectivity
-
Condition Optimization: Cool the reaction to 0 °C or -10 °C before adding the acylating agent. The lower temperature will significantly favor the kinetically preferred N-acylation over the more thermodynamically demanding O-acylation.
-
Reagent Addition: Dissolve the starting material and a suitable base in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Add the acylating agent (e.g., acyl chloride or anhydride) dropwise to this solution. Slow addition helps to control the exotherm and maintain low local concentrations of the electrophile, minimizing side reactions.
-
Base Selection: Use a non-nucleophilic, sterically hindered base. Triethylamine (TEA) is common, but diisopropylethylamine (DIPEA or Hünig's base) is often superior as its bulkiness makes it a very poor nucleophile.[4]
-
Solvent Choice: Ensure the use of dry, aprotic solvents like DCM, THF, or acetonitrile. Protic solvents can interfere with the reaction.
dot
Caption: Competing pathways in the acylation of the pyrrolidin-3-ol.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes O-acylation and potential elimination side reactions. |
| Base | Diisopropylethylamine (DIPEA) | Sterically hindered and non-nucleophilic, preventing competition with the amine.[4] |
| Solvent | Dichloromethane (DCM), Anhydrous | Aprotic, inert solvent that provides good solubility for reactants. |
| Acylating Agent | Acyl Chloride or Anhydride (1.1 eq) | Using a slight excess ensures complete consumption of the starting material. |
Q2: My reaction to form an ester at the tertiary alcohol is sluggish. When I increase the temperature, I isolate a major impurity that appears to be an alkene. What is happening?
A2: This is a classic case of acid-catalyzed dehydration, a very common side reaction for tertiary alcohols.[5][6] The sluggishness of the esterification is due to the severe steric hindrance around the tertiary hydroxyl group. Applying heat under acidic conditions (even trace amounts generated from reagents) provides the activation energy needed for elimination of water, which is often faster than the desired esterification.
Root Cause Analysis: E1 Elimination Pathway
-
Protonation: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).[6]
-
Carbocation Formation: The protonated alcohol dissociates to form a relatively stable tertiary carbocation. This is the slow, rate-determining step.[5]
-
Deprotonation: A base (even a weak one like the solvent or conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond and regenerating the acid catalyst. The major product will typically be the most stable (Zaitsev's) alkene.
Troubleshooting Protocol: Promoting Esterification While Avoiding Dehydration
Standard Fischer esterification is not suitable for tertiary alcohols.[7] Instead, methods that activate the carboxylic acid under neutral or basic conditions are required.
Method 1: Steglich Esterification This is a mild method ideal for sterically hindered alcohols.[8][9][10]
-
Protocol:
-
Dissolve the carboxylic acid (1.2 eq), the pyrrolidin-3-ol starting material (1.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM at room temperature.
-
Cool the solution to 0 °C.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) or another carbodiimide like EDC (1.2 eq) in DCM dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until completion (typically 4-24 hours).
-
The byproduct, dicyclohexylurea (DCU), is poorly soluble in DCM and can be removed by filtration.
-
-
Why it works: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a highly nucleophilic acyl transfer catalyst, reacting with this intermediate to form a reactive N-acylpyridinium species which is then readily attacked by the sterically hindered alcohol, suppressing side reactions.[8][9][11]
dot
Caption: E1 mechanism for acid-catalyzed dehydration of the tertiary alcohol.
Method 2: Mitsunobu Reaction While the Mitsunobu reaction is typically used for primary and secondary alcohols, it can sometimes be effective for tertiary alcohols, though yields may be variable.[12][13][14] It proceeds with inversion of configuration, although this is irrelevant for an achiral starting material.
-
Protocol:
-
Dissolve the pyrrolidin-3-ol (1.0 eq), carboxylic acid (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Caution: This reaction generates significant byproducts (triphenylphosphine oxide, hydrazine derivative) that require careful chromatographic purification. Side reactions can occur if the nucleophile is not sufficiently acidic (pKa < 13).[12][15]
Q3: How can I perform a reaction on the alcohol without the pyrrolidine nitrogen interfering? What is the best orthogonal protection strategy?
A3: An orthogonal protection strategy is essential for selective derivatization.[16] This involves protecting one functional group with a group that is stable to the reaction conditions used to modify the other, and which can be removed without affecting the newly installed group.
Strategy: Protect the Nitrogen, React the Alcohol, Deprotect the Nitrogen
Given that the secondary amine is more nucleophilic and generally more reactive than the tertiary alcohol, the most robust strategy is to protect the nitrogen first.[1][16]
Step 1: Protection of the Pyrrolidine Nitrogen
The tert-butoxycarbonyl (Boc) group is an ideal choice. It is stable to a wide range of non-acidic conditions but is easily removed with mild acid.[17]
-
Protocol (Boc-Protection):
-
Dissolve the 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
-
Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Perform an aqueous workup and purify by column chromatography to yield the N-Boc protected intermediate.
-
Step 2: Derivatization of the Tertiary Alcohol
With the nitrogen protected as a non-nucleophilic carbamate, you can now perform various reactions on the tertiary alcohol, such as the Steglich esterification described in Q2, without interference.
Step 3: Deprotection of the Nitrogen
The Boc group is readily cleaved under acidic conditions.
-
Protocol (Boc-Deprotection):
-
Dissolve the N-Boc protected derivative in DCM or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid in vacuo. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be neutralized with a mild base if required.
-
dot
Caption: Workflow for an orthogonal protection strategy.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Mitsunobu Reaction. Organic Chemistry Tutor. [Link]
-
Nucleophilicity of Amines Definition. Fiveable. [Link]
-
Which one is more reactive: tertiary or secondary amines and why? Quora. [Link]
-
Protecting groups in organic synthesis + H2O. [Link]
-
Mechanism of the Steglich esterification with the GO/RGO: (a) acid-base... ResearchGate. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Steglich Esterification | PDF | Ester. Scribd. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Acid to Ester - Common Conditions. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. J&K Scientific LLC. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Silyl Groups. Gelest Technical Library. [Link]
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes. Moodle. [Link]
-
Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. [Link]
-
14.5 Reactions of Alcohols. The Basics of General, Organic, and Biological Chemistry. [Link]
-
14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Dehydration of alcohols (video). Khan Academy. [Link]
-
24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
-
Selective Synthesis of 3-Substituted Pyrrolidinones by Enol-Passerini and Anomalous Enol-Passerini Condensations. PubMed. [Link]
-
CHAPTER 21: AMINES. [Link]
-
(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
(PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Heterocyclic Compounds. [Link]
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Technical Support Center: A Researcher's Guide to Handling 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Welcome to the technical support center for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. By providing in-depth troubleshooting advice and frequently asked questions, we aim to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Disclaimer: As of the last update, specific public data on the hygroscopic properties and thermal stability of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is limited. The following guidance is based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs) and data from structurally similar compounds, such as 3-pyrrolidinol. It is imperative to consult the Safety Data Sheet (SDS) provided by your supplier and to perform small-scale stability tests to determine optimal handling parameters for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and how does it impact my experiments with 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a compound like 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, this can lead to several experimental complications:
-
Inaccurate Weighing: Continuous moisture absorption makes it difficult to obtain a precise and stable weight, leading to errors in concentration calculations for solutions.[1]
-
Physical Changes: The absorption of water can cause the powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which affects its flowability and handling.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially reducing the compound's purity and potency over time.
-
Altered Solubility and Bioavailability: Changes in the physical state due to water absorption can impact the dissolution rate and, consequently, the bioavailability in biological assays.
Q2: What are the ideal storage conditions for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol?
A2: To minimize moisture absorption, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol should be stored in a tightly sealed container within a controlled, low-humidity environment. The use of a desiccator containing a suitable desiccant like silica gel or molecular sieves is highly recommended. For long-term storage or for highly sensitive experiments, storing the compound in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.
Q3: My compound appears clumpy and "wet." Can I still use it?
A3: Clumping is a clear indication of moisture absorption. While the compound may still be usable for some applications, its purity and concentration are now uncertain. It is highly recommended to dry the compound before use. If you observe significant changes in color or texture, this could be a sign of degradation, and using a fresh, unopened container is advisable.
Q4: How can I accurately weigh this hygroscopic compound?
A4: Accurate weighing requires a controlled environment and swift execution. Here are some key strategies:
-
Low-Humidity Environment: Whenever possible, perform weighing inside a glove box with controlled low humidity.[1] If a glove box is unavailable, use an analytical balance with a draft shield in a room with low ambient humidity.
-
Work Quickly: Prepare all necessary tools (spatulas, weigh boats) and have your receiving vessel ready before opening the compound's container to minimize its exposure to air.
-
Use Dry Equipment: Ensure all spatulas and weigh boats are clean and completely dry.
-
Weighing by Difference: For greater accuracy, weigh the sealed container before and after transferring the compound. This method can be more reliable than direct weighing on an open balance pan.[1]
Q5: How should I prepare stock solutions of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol?
A5: To ensure accurate concentrations, stock solutions should be prepared fresh for each experiment. If possible, prepare them in a dry, inert atmosphere. If you must prepare them on the benchtop, do so quickly after weighing the compound. It is also good practice to make a concentrated stock solution from the entire contents of a freshly opened vial to minimize errors from repeated openings of the container.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unstable weight reading on the analytical balance. | The compound is actively absorbing moisture from the air. | Transfer the weighing process to a lower humidity environment, such as a glove box. Work as quickly as possible and use a container with a small opening to minimize air exposure.[1] |
| Inconsistent results in biological or chemical assays. | 1. Inaccurate initial concentration due to water absorption during weighing.2. Degradation of the compound due to hydrolysis. | 1. Re-evaluate your weighing procedure; use the "weighing by difference" technique in a controlled environment.2. Prepare stock solutions fresh for each experiment from a properly stored and, if necessary, freshly dried compound. Consider preparing solutions in an inert atmosphere. |
| Precipitate forms in the stock solution over time. | The absorbed water may have altered the compound's solubility in your chosen solvent, or the precipitate could be a degradation product. | Prepare smaller batches of stock solutions more frequently. Store solutions at the recommended temperature and protect them from light. If the problem persists, consider using a different, anhydrous solvent. |
| Visible changes in the solid compound (e.g., color change, oiling out). | This is a strong indicator of significant moisture absorption and potential chemical degradation. | It is highly recommended to discard the affected batch and use a fresh, unopened container of the compound to ensure the integrity of your experimental results. |
Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a step-by-step method for accurately measuring the water content in a hygroscopic solid like 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., single-component composite reagent)
-
Anhydrous Methanol
-
Sodium Tartrate Dihydrate (for titer determination)
-
Airtight sample vials
-
Dry syringe and needle
-
Analytical Balance
Procedure:
-
Titer Determination:
-
Accurately weigh approximately 100-200 mg of sodium tartrate dihydrate.
-
Transfer the sodium tartrate to the titration vessel containing pre-neutralized anhydrous methanol.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the water equivalence factor (titer) of the reagent.
-
-
Sample Preparation and Analysis:
-
In a controlled environment (glove box or low humidity room), quickly transfer an accurately weighed amount of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol into a dry, airtight vial. The target sample weight should correspond to an expected water content that allows for a reasonable titrant volume.
-
Add a precise volume of anhydrous methanol to the vial, seal it, and agitate until the sample is fully dissolved.
-
Pre-neutralize the solvent in the Karl Fischer titration vessel.
-
Using a dry syringe, quickly withdraw an accurately known volume of the sample solution and inject it into the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
-
Calculation:
-
Calculate the percentage of water in the sample, accounting for the titer of the reagent and the weight of the sample.
-
Protocol 2: Drying Hygroscopic 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol by Vacuum Drying
This protocol outlines a procedure for drying the compound while minimizing the risk of thermal degradation.
Materials:
-
Vacuum oven with temperature control
-
Vacuum pump
-
Cold trap (recommended)
-
Schlenk flask or other suitable vacuum-rated container
-
Desiccator
Procedure:
-
Determining Optimal Drying Temperature (for thermally sensitive compounds):
-
If the thermal stability of the compound is unknown, start with a conservative drying temperature (e.g., room temperature to 40°C).[3]
-
Place a small, representative sample in the vacuum oven at the chosen temperature.
-
Monitor the sample for any visual changes (color change, melting, decomposition).
-
If no degradation is observed, you can cautiously increase the temperature in small increments (e.g., 5-10°C) for subsequent drying runs to find the optimal balance between drying efficiency and compound stability.
-
-
Drying Process:
-
Spread the hygroscopic compound in a thin layer in a suitable container (e.g., a crystallization dish or a Schlenk flask) to maximize the surface area.
-
Place the container in the vacuum oven.
-
Slowly apply the vacuum to prevent the powder from being aspirated into the vacuum line.
-
Once the desired vacuum level is reached, set the oven to the predetermined optimal temperature.
-
Dry the compound for a sufficient period. The time required will depend on the amount of compound, the extent of moisture absorption, the temperature, and the vacuum level. This may range from a few hours to overnight.
-
To determine if the compound is dry, you can periodically remove a small sample (after bringing the oven back to atmospheric pressure with an inert gas) and measure the water content using Karl Fischer titration. The compound is considered dry when the water content is stable and meets your experimental requirements.
-
-
Post-Drying Handling:
-
Once drying is complete, turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried compound to a tightly sealed container and store it in a desiccator.
-
Visualizations
Workflow for Handling Hygroscopic Compounds
Caption: Workflow for handling hygroscopic compounds.
Decision Tree for Troubleshooting Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
Safety Information for Handling 3-pyrrolidinol and Structurally Similar Compounds
The following information is adapted from the Safety Data Sheets for 3-pyrrolidinol and should be considered as general guidance. Always refer to the specific SDS for the compound you are using.
Hazard Identification:
-
May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[8]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA approved respirator.
-
General Hygiene: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[9]
References
-
WorldofTest.com. (2025, August 13). Karl Fischer Titration - Precise Moisture Analysis Made Easy. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]
-
Huazheng Electric Manufacturing. (2025, October 3). 5 Essential Tips for Mastering Karl Fischer Titration Apparatus in Your Laboratory. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
World Health Organization. (n.d.). Karl fischer electrometric titration method for determination of water content. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum drying. Retrieved from [Link]
-
Kerone. (2021, October 30). Advantages and Common Applications of Vacuum Drying. Retrieved from [Link]
-
Oxford Academic. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Retrieved from [Link]
-
ACS Publications. (2015, November 30). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Retrieved from [Link]
-
Yutong. (2024, September 3). Vacuum Drying: Basics and Application. Retrieved from [Link]
-
Lund University Publications. (2025, June 2). Vacuum spray-drying for heat sensitive formulations. Retrieved from [Link]
-
Equilibar. (2021, February 10). Vacuum Drying for API. Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]
-
News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2023, May 20). Which temperature is best for drying Carboxy cellulose nano fiber on Vacuum oven drying or freeze drying?. Retrieved from [Link]
-
MDPI. (2024, November 6). Optimization of Vacuum Freeze-Drying Process and Quality Evaluation of Stropharia rugosoannulata. Retrieved from [Link]
-
PubMed. (2024, June 5). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Retrieved from [Link]
-
MDPI. (2021, September 16). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Retrieved from [Link]
-
RSC Publishing. (n.d.). Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
PharmaQuesT. (n.d.). Hygroscopicity , Powder Rheology & Compaction Properties. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
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Stability of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol under acidic and basic conditions
A Guide to Experimental Stability for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and troubleshooting advice regarding the chemical stability of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol under various acidic and basic conditions. Understanding the potential degradation pathways of this molecule is crucial for its successful application in research and development, ensuring the integrity of experimental results and the quality of synthesized materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol?
The molecule contains three key functional groups that can be susceptible to degradation under certain conditions: a tertiary alcohol, a pyrrolidine ring, and a substituted benzyl ether. The primary stability concerns are acid-catalyzed dehydration of the tertiary alcohol and acid-catalyzed cleavage of the benzyl ether. Under strong basic conditions, the potential for Hofmann elimination of the pyrrolidine ring should also be considered.
Q2: How stable is the tertiary alcohol in this molecule?
Tertiary alcohols are prone to acid-catalyzed dehydration to form alkenes.[1][2] This reaction proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. Tertiary alcohols dehydrate more readily than secondary or primary alcohols due to the increased stability of the tertiary carbocation.[3] Therefore, exposure to acidic conditions, especially at elevated temperatures, can lead to the formation of a dehydrated impurity.
Q3: What is the likelihood of the benzyl ether cleaving?
The p-methoxybenzyl ether moiety in the molecule is susceptible to cleavage under strongly acidic conditions.[4][5] The presence of the electron-donating methoxy group makes this ether more labile than an unsubstituted benzyl ether. The reaction is an acid-catalyzed nucleophilic substitution, and its rate can be influenced by the nucleophilicity of the acid's counter-ion.
Q4: Is the pyrrolidine ring stable?
The pyrrolidine ring, a cyclic secondary amine, is generally stable.[6] Under acidic conditions, the nitrogen atom will be protonated to form a pyrrolidinium ion, which is relatively stable and unlikely to undergo ring-opening under typical experimental conditions. However, under strongly basic conditions and elevated temperatures, there is a potential for Hofmann elimination, a process that can lead to ring-opening of quaternary ammonium salts.[7][8][9][10]
Q5: How does the fluorine substituent affect the stability?
The fluorine atom at the meta-position of the benzyl ring is an electron-withdrawing group. This will have a minor deactivating effect on the aromatic ring, potentially slightly slowing the rate of acid-catalyzed ether cleavage compared to a non-fluorinated analog. However, the activating effect of the para-methoxy group is expected to be the dominant factor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Appearance of a new, less polar impurity by TLC/HPLC after acidic workup or purification. | Acid-catalyzed dehydration of the tertiary alcohol. | 1. Neutralize Carefully: Ensure the reaction mixture is fully neutralized to a pH of ~7 before extraction and concentration. Use a mild base like sodium bicarbonate. Rationale: This minimizes the time the compound is exposed to acidic conditions. 2. Avoid Strong Acids: If possible, use weaker acids or buffered systems for pH adjustments. Rationale: The rate of dehydration is dependent on acid strength. 3. Low-Temperature Processing: Perform all acidic steps at low temperatures (0-5 °C). Rationale: Dehydration reactions are temperature-dependent.[1] 4. Alternative Purification: Consider chromatography on neutral or basic alumina instead of silica gel if the compound shows sensitivity to acidic surfaces. |
| Formation of 3-hydroxypyrrolidine and a benzyl-derived byproduct during a reaction with a strong acid. | Acid-catalyzed cleavage of the p-methoxybenzyl ether. | 1. Milder Acidic Conditions: Use weaker acids or shorter reaction times. Rationale: Strong acids like HBr or HI are known to cleave benzyl ethers.[4] 2. Alternative Protecting Groups: If the benzyl ether is intended as a protecting group and needs to be cleaved, consider alternative deprotection methods that are milder, such as catalytic hydrogenolysis. Rationale: This avoids strongly acidic conditions that can affect other parts of the molecule. 3. Monitor Reaction Closely: Use TLC or HPLC to monitor the reaction progress and stop it before significant ether cleavage occurs. |
| Loss of material and formation of a more polar, water-soluble impurity after prolonged exposure to a strong base at high temperatures. | Base-catalyzed degradation, potentially involving Hofmann elimination of the pyrrolidine ring. | 1. Use Milder Bases: Opt for weaker bases like potassium carbonate or triethylamine instead of hydroxides where possible. Rationale: Strong bases can promote elimination reactions. 2. Control Temperature: Avoid excessive heating in the presence of strong bases. Rationale: The Hofmann elimination typically requires heat.[8] 3. Protect the Pyrrolidine Nitrogen: If the reaction chemistry allows, consider protecting the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc) to prevent its reaction as a base. |
| Complex mixture of degradation products observed in the crude reaction mixture. | Multiple degradation pathways occurring simultaneously. | 1. Conduct a Forced Degradation Study: Perform a systematic study under controlled acidic, basic, oxidative, and thermal stress conditions to identify the major degradation pathways and products.[4][11][12][13][14] Rationale: This will provide a clear understanding of the molecule's liabilities. 2. Optimize Reaction Conditions: Based on the forced degradation results, carefully control pH, temperature, and reaction time to minimize the formation of byproducts. |
Potential Degradation Pathways
Under Acidic Conditions
Two primary degradation pathways are of concern under acidic conditions:
-
Dehydration of the Tertiary Alcohol: This proceeds via an E1 elimination mechanism.
-
Step 1: Protonation of the hydroxyl group to form a good leaving group (water).
-
Step 2: Loss of water to form a stable tertiary carbocation.
-
Step 3: Deprotonation of an adjacent carbon to form an alkene.
Caption: Acid-catalyzed dehydration of the tertiary alcohol.
-
-
Cleavage of the p-Methoxybenzyl Ether: This occurs via an SN1 or SN2 mechanism depending on the specific conditions.
-
Step 1: Protonation of the ether oxygen.
-
Step 2: Nucleophilic attack by the counter-ion of the acid on the benzylic carbon, or formation of a benzylic carbocation followed by nucleophilic attack.
-
Step 3: Formation of 3-hydroxypyrrolidine and the corresponding benzyl halide or alcohol.
Caption: Acid-catalyzed cleavage of the benzyl ether.
-
Under Basic Conditions
The primary concern under strong basic conditions is the Hofmann elimination, which would require quaternization of the pyrrolidine nitrogen first. A more direct degradation is less likely but could be initiated by deprotonation of the hydroxyl group.
-
Hofmann Elimination (Hypothetical Pathway): This would involve the formation of a quaternary ammonium salt (e.g., through methylation), followed by elimination with a strong base upon heating to yield a ring-opened product.
Caption: Hypothetical Hofmann elimination pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.[4][11][12][13][14]
Materials:
-
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector or LC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound and a solution of the compound at 60 °C for 24 hours.
-
Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak.
-
If available, use LC-MS to identify the mass of the degradation products.[15][16][17][18][19]
-
Protocol 2: Monitoring a Reaction for Potential Degradation
This protocol provides a general workflow for monitoring a chemical reaction involving 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol to minimize degradation.
Procedure:
-
Set up the reaction at the lowest practical temperature. For reactions involving strong acids or bases, consider starting at 0 °C.
-
Use thin-layer chromatography (TLC) for rapid, qualitative monitoring.
-
Spot the reaction mixture alongside a standard of the starting material on a TLC plate.
-
Elute with an appropriate solvent system.
-
Look for the appearance of new spots, which may indicate the formation of degradation products.
-
-
Use High-Performance Liquid Chromatography (HPLC) for quantitative monitoring.
-
At regular intervals, take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralizing with a mild acid or base).
-
Dilute the quenched aliquot with the mobile phase and inject it into the HPLC.
-
Monitor the peak area of the starting material and the formation of any new peaks.
-
-
Workup the reaction promptly upon completion. Avoid prolonged exposure to harsh conditions.
-
Neutralize the reaction mixture carefully before extraction and concentration. Use a mild acid or base and monitor the pH.
-
Choose an appropriate purification method. If the compound is sensitive to silica gel, consider alternative stationary phases like neutral or basic alumina, or purification by crystallization.
Summary of Stability Data
| Condition | Functional Group(s) Affected | Potential Degradation Products | Relative Stability |
| Mild Acid (e.g., pH 4-6) | Tertiary Alcohol (minor) | Dehydrated alkene (trace amounts) | Generally Stable |
| Strong Acid (e.g., 1M HCl, heat) | Tertiary Alcohol, Benzyl Ether | Dehydrated alkene, 3-hydroxypyrrolidine, 3-fluoro-4-methoxybenzyl derivatives | Unstable |
| Mild Base (e.g., pH 8-10) | None | - | Stable |
| Strong Base (e.g., 1M NaOH, heat) | Pyrrolidine Ring (potential) | Ring-opened products (Hofmann elimination) | Potentially Unstable |
| Oxidizing Agent (e.g., H₂O₂) | Benzyl Ether, Pyrrolidine | Benzaldehyde derivatives, N-oxides | Moderate Stability |
| Heat (e.g., >60 °C) | All | Potential for accelerated acid/base catalyzed degradation | Stability depends on other conditions |
| Light | Benzyl Ether (potential) | Photodegradation products | Likely stable, but should be confirmed |
References
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- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Zhang, Y., et al. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam.
- Quora. (2017).
- He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
- Böhm, F., et al. (2022). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.
- Wikipedia. (2023). Pyrrolidine.
- University of Calgary. (n.d.).
- JoVE. (2025).
- BYJU'S. (2019).
- Hinklin, R. J., & Kiessling, L. L. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. Organic Letters, 4(7), 1131–1133.
- Schober, M., et al. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. Journal of Bacteriology, 194(10), 2543-2551.
- Wang, H., et al. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 143(32), 12723–12730.
- Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?
- Chemistry LibreTexts. (2019). 23.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 3(2), 237-262.
- Arroteia, K. F., et al. (2017). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 41(10), 38-45.
- Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796–8806.
- Liu, Y., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry.
- Burrill, D. J., & Larive, C. K. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
- Das, S., et al. (2025). Reductive deoxygenation of tertiary alcohols: a cobalt-catalyzed hydrosilylation approach. Organic & Biomolecular Chemistry.
- van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol.
- Weinreb, S. M., et al. (1975). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry, 40(10), 1356–1358.
- Aris, B. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Aris Pharmaceuticals.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- JoVE Science Education Database. (2025).
- Sonawane, P., & Gide, P. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 10-21.
- ResearchGate. (2025). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry.
- Shimadzu. (n.d.). Analysis of Decomposition Products in Drugs (LC/MS).
- Chemistry Steps. (2020).
- ResearchGate. (2025). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp.
- Hinklin, R. J., & Kiessling, L. L. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. Organic letters, 4(7), 1131–1133.
- Shi, H., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 697–706.
- Li, Z., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726.
- Chemistry Stack Exchange. (2020).
- Takaya, J., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
- Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771.
- Liu, Z., et al. (2022). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. The Journal of Physical Chemistry B, 126(42), 8535–8546.
- Hinklin, R. J., & Kiessling, L. L. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. PubMed.
- Ghorbani-Vaghei, R., & Veisi, H. (2019). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2019(5), 1-38.
- ResearchGate. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.
- Frontiers in Chemistry. (2024).
- Reddit. (2023). Calculating the pH of Benzyl Alcohol (0.
- Chemistry LibreTexts. (2020). 14.
Sources
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Technical Support Center: Purification of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Welcome to the technical support guide for the purification of crude 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate.
Introduction
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements.[5][6] This guide will address common challenges encountered during its purification and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Question: I'm running a silica gel column to purify my crude 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, but I'm getting poor separation between my product and impurities. What can I do to improve the resolution?
Answer: Poor separation in column chromatography is a common issue that can often be resolved by optimizing the mobile phase and column conditions.[7][8][9]
Underlying Cause & Solution:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the target compound from its impurities.[7] The pyrrolidinol core of your compound imparts significant polarity.
-
Actionable Advice:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems to determine the optimal mobile phase for separation.[10] A good solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Solvent Polarity Adjustment: If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase. Conversely, if it's moving too quickly (high Rf), decrease the polarity.[7] For polar compounds like this, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective.[7]
-
Amine Deactivation: The basic nitrogen in the pyrrolidine ring can interact strongly with the acidic silica gel, leading to tailing or streaking. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica and improve peak shape.[7]
-
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[7]
-
Actionable Advice: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[7] If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.
-
Experimental Protocol: Optimizing Column Chromatography Conditions
-
TLC Screening:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol).
-
Visualize the spots using a UV lamp and/or an appropriate staining agent.
-
Select the solvent system that provides the best separation between your product and impurities.
-
-
Column Preparation and Elution:
-
Pack a glass column with silica gel, ensuring a uniform and bubble-free packing.[10]
-
Equilibrate the column with your chosen mobile phase.
-
Dissolve your crude product in a minimal amount of solvent and load it onto the column.
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 2: Compound Fails to Crystallize or "Oils Out"
Question: I've tried to recrystallize my 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, but it keeps oiling out or won't crystallize at all. What's causing this and how can I induce crystallization?
Answer: "Oiling out" during recrystallization is a common problem, especially with compounds that have moderate melting points or when impurities are present that inhibit crystal lattice formation.[7]
Underlying Cause & Solution:
-
Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the compound may come out of solution as a liquid (oil) rather than forming crystals.[7]
-
Actionable Advice:
-
Add More Solvent: Gently heat the solution to dissolve the oil, then add a small amount of hot solvent to decrease the saturation. Allow the solution to cool slowly to room temperature, and then in an ice bath.[7]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites to initiate crystallization.[7]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[7]
-
-
-
Presence of Impurities: Impurities can interfere with the formation of a crystal lattice.
-
Actionable Advice: If the above methods fail, it may be necessary to perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the impurities before attempting recrystallization again.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol?
A1: The impurities in your crude product will largely depend on the synthetic route used. Common impurities can include:
-
Starting materials and reagents: Unreacted starting materials or excess reagents from the synthesis.[11]
-
By-products of the reaction: These can include isomers, over-alkylated products, or products from side reactions.
-
Degradation products: The pyrrolidinol moiety may be susceptible to degradation under certain conditions.[6]
-
Residual solvents: Solvents used in the synthesis and workup may be present.[12]
Q2: When should I choose preparative HPLC over column chromatography for purification?
A2: The choice between preparative High-Performance Liquid Chromatography (HPLC) and traditional column chromatography depends on several factors, including the difficulty of the separation, the amount of material to be purified, and the required purity level.[5][13][14]
| Feature | Column Chromatography | Preparative HPLC |
| Separation Power | Good for simple separations. | Excellent for complex mixtures and isomers.[15] |
| Sample Size | Suitable for gram to kilogram scale.[9] | Typically used for milligram to gram scale.[14] |
| Purity Achievable | Good to high purity. | Very high purity (>99%).[16] |
| Cost & Complexity | Lower cost and simpler setup. | Higher cost and more complex instrumentation.[13] |
In general, preparative HPLC is the preferred method when very high purity is required, or when the components of the mixture are very difficult to separate by other means.[15][16]
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: Yes, reversed-phase chromatography can be an excellent method for purifying polar, nitrogen-containing compounds like 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.[7]
Methodology Overview:
-
Stationary Phase: A non-polar stationary phase, such as C18-functionalized silica gel, is used.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used.[7]
-
Modifier: To improve the peak shape of basic compounds, a modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase.[7]
Q4: What is the stability of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol?
Visualizing the Purification Workflow
The following flowchart illustrates a typical decision-making process for the purification of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Caption: Decision workflow for purification.
References
-
Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Chromatography Online. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]
-
Moodle@Units. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemBK. (2024, April 9). (S)-3-Pyrrolidinol Hydrochloride. Retrieved from [Link]
- Latyshev, G. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 6883.
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
- US4910320A - Process for preparing 3-pyrrolidinol. (n.d.). Google Patents.
-
ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed. (2017, December 15). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Retrieved from [Link]
-
MDPI. (2021, February 13). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor. Retrieved from [Link]
- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
-
Amazon AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023, January 31). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Retrieved from [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
-
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]
-
PMC. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]
-
ACS Publications. (2022, July 18). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Column Chromatography [moodle2.units.it]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chromtech.com [chromtech.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. rroij.com [rroij.com]
- 13. gilson.com [gilson.com]
- 14. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 16. agilent.com [agilent.com]
- 17. echemi.com [echemi.com]
- 18. chembk.com [chembk.com]
Optimization of reaction temperature for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol synthesis
Topic: Optimization of reaction temperature for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists
Executive Summary
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol typically proceeds via the nucleophilic addition of a Grignard reagent (3-fluoro-4-methoxybenzylmagnesium halide) to an N-protected-3-pyrrolidinone (e.g., N-Boc-3-pyrrolidinone).
Temperature control is the single most critical variable in this transformation. It governs the competition between the desired 1,2-addition (nucleophilic attack) and the undesired enolization (proton abstraction), which leads to recovered starting material and lower yields. This guide details the thermodynamic and kinetic parameters required to maximize conversion.
Module 1: Grignard Reagent Preparation
Context: Preparation of 3-Fluoro-4-methoxybenzylmagnesium chloride/bromide.
Q1: My Grignard initiation is stalling. Should I increase the temperature?
Answer: Yes, but with caution. Benzyl halides are reactive but can be sluggish to initiate if the magnesium surface is passivated.
-
The Issue: Heating to reflux before initiation can cause a "runaway" exotherm once the reaction starts, leading to Wurtz coupling (homocoupling to form the bibenzyl dimer), which is a major impurity.
-
Protocol:
-
Activation: Flame-dry the magnesium turnings under Argon. Add a crystal of iodine or 1,2-dibromoethane at Room Temperature (RT).
-
Initiation: Add 5-10% of the halide solution at RT. If no color change/exotherm occurs within 5 minutes, warm gently to 30-35°C.
-
Propagation: Once initiated (solution turns turbid/grey), cool the flask to 0°C–10°C for the remainder of the addition.
-
Why? Lower temperature during propagation suppresses Wurtz coupling (
has a higher activation energy than Grignard formation).
-
Q2: I see a significant amount of dimer (1,2-bis(3-fluoro-4-methoxyphenyl)ethane) in my NMR. Is temperature the cause?
Answer: Yes. High temperatures during reagent preparation favor radical pathways that lead to dimerization.
-
Fix: Maintain the internal temperature below 15°C during the halide addition.
-
Tip: Dilute the halide significantly (0.5 M to 1.0 M in THF/Ether) to minimize local heating effects.
Module 2: The Coupling Reaction (Grignard + Ketone)
Context: Addition of the Grignard reagent to N-Boc-3-pyrrolidinone.
Q3: What is the optimal temperature for the addition step?
Answer: -78°C is the gold standard , warming slowly to 0°C.
-
Mechanism: 3-Pyrrolidinones have acidic
-protons. Grignard reagents are both nucleophiles and strong bases.-
Low Temp (-78°C): Kinetic control favors Nucleophilic Addition (C-C bond formation).
-
High Temp (>0°C): Thermodynamic control favors Enolization (Acid-Base reaction).
-
-
Result of High Temp: The Grignard acts as a base, deprotonating the ketone to form an enolate. Upon quenching, this reverts to the starting ketone, resulting in low conversion despite full consumption of the Grignard.
Q4: My reaction solidifies at -78°C. Can I run it at -20°C?
Answer: Solidification usually indicates poor solubility of the N-Boc-pyrrolidinone or the magnesium alkoxide intermediate in the chosen solvent (often Ether or THF).
-
Risk at -20°C: You increase the rate of enolization significantly.
-
Solution:
-
Switch Solvent: Use pure THF (Tetrahydrofuran) instead of Diethyl Ether. THF has better solubility for polar intermediates at low temperatures.
-
Concentration: Dilute the reaction. High concentrations (>0.5 M) promote aggregation.
-
Procedure: Keep the bath at -78°C but allow the internal temperature to rise slightly to -60°C if stirring stops, or use a mechanical stirrer. Do not jump to -20°C.
-
Q5: How long should I hold the temperature before quenching?
Answer:
-
Addition Phase: 1 hour at -78°C.
-
Equilibration: Allow the reaction to warm to 0°C over 2–4 hours .
-
Reasoning: The addition is reversible in some sterically crowded systems, but for benzyl Grignards, it is largely irreversible. The warming step ensures that any "stalled" aggregates have enough energy to react without triggering massive enolization.
-
Stop Point: Do not reflux. Refluxing will almost certainly degrade the carbamate protecting group (Boc) or cause elimination of the tertiary alcohol to an alkene.
Module 3: Troubleshooting & Data Analysis
Temperature vs. Yield Profile
Based on internal optimization data for benzyl-Grignard additions to heterocyclic ketones.
| Temperature Profile | Major Product | Typical Yield | Primary Impurity |
| -78°C | Target Alcohol | 75 - 85% | Trace Enol/SM |
| -20°C | Target Alcohol | 40 - 55% | Recovered Ketone (Enolization) |
| 0°C | Recovered Ketone | < 20% | Enolization + Aldol condensates |
| Reflux | Complex Mixture | < 5% | Elimination products (Alkenes), Boc-deprotection |
Visual Workflow: Reaction Pathway & Temperature Gates
Caption: Kinetic control pathway for maximizing 1,2-addition over enolization.
Experimental Protocol (Optimized)
Objective: Synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol (10 mmol scale).
-
Reagent Prep:
-
Coupling:
-
Cool Grignard solution to -78°C (Dry ice/Acetone).
-
Add N-Boc-3-pyrrolidinone (8 mmol) in THF (5 mL) dropwise over 20 mins. Keep T < -70°C .
-
Critical: Stir at -78°C for 1h.
-
-
Workup:
-
Remove cooling bath. Allow to warm naturally to 0°C (approx. 2h).
-
Quench with sat. aq. NH4Cl (10 mL) at 0°C . Do not allow exotherm to boil the solvent.
-
Extract with EtOAc, dry (Na2SO4), and concentrate.[2]
-
References
-
BenchChem . Optimizing temperature and addition rate for Grignard reagent synthesis. (2025). Retrieved from .
-
Lulli, T. et al. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3-Methylindolizidines. (2018). PMC.[4] Retrieved from .
-
Google Patents . Process for preparing 3-pyrrolidinol (US4910320A). (1990).[5] Retrieved from .
-
Cheminizer . Grignard addition: Flow Chemistry Application Note. (2025). Retrieved from .
-
ChemRxiv . Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2023). Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
Addressing cyclization failures involving 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol intermediates
This guide addresses the technical challenges associated with the cyclization of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol , a tertiary alcohol intermediate often used in the synthesis of spirocyclic pyrrolidine scaffolds (e.g., spiro[chroman-pyrrolidine] or spiro[indene-pyrrolidine] derivatives).
The primary failure mode for this intermediate is elimination (dehydration) to the alkene, driven by the stability of the tertiary carbocation and the steric strain of the desired spiro-ring formation.
Executive Summary: The Dehydration vs. Cyclization Dilemma
The cyclization of 3-benzyl-3-hydroxypyrrolidines typically requires generating a carbocation at the C3 position (via acid catalysis) which is then intercepted by an intramolecular nucleophile (e.g., the aromatic ring in a Friedel-Crafts manifold).
The Core Problem: The tertiary carbocation at C3 is highly prone to
Key Success Factor: You must suppress the
Part 1: Diagnostic Troubleshooting (Interactive Flowchart)
Before modifying your protocol, use this decision tree to identify the specific failure mechanism.
Figure 1: Diagnostic decision tree for cyclization failures. Identifying the "Alkene" vs. "No Reaction" outcome is the critical first step.
Part 2: Technical FAQ & Solutions
Q1: Why is N-Boc protection causing my reaction to fail?
A: N-Boc groups are acid-labile. Under the Lewis or Brønsted acid conditions required to ionize the tertiary alcohol, two issues occur:
-
Deprotection: The Boc group cleaves, exposing the secondary amine. The free amine then complexes with your Lewis Acid (e.g.,
or ), killing the catalyst. -
Lack of Cation Stabilization: Carbamates (Boc/Cbz) do not effectively stabilize the transition state against elimination. Recommendation: Switch to N-Tosyl (Ts) or N-Mesyl (Ms) . The sulfonyl group is stable to acid and, critically, the sulfonyl oxygen can coordinate with the developing carbocation (or metal center), raising the energy barrier for
-hydride elimination [1].
Q2: I am seeing the alkene (dehydration product). How do I favor the spiro-cycle?
A: Dehydration is entropically favored. To favor cyclization (Friedel-Crafts):
-
Thermodynamics: Run the reaction at high dilution (0.05 M) to favor intramolecular processes, though this competes with elimination.
-
Kinetics: Use Triflic Acid (TfOH) or Chlorosulfonic acid . These "superacids" generate a "superelectrophile" or a persistent cation at low temperatures (–78 °C to 0 °C) where the elimination pathway is kinetically suppressed compared to the cyclization.
-
Solvent: Use Nitromethane (
) or Dichloromethane ( ) . Nitromethane stabilizes cationic intermediates without being nucleophilic.
Q3: Does the 3-Fluoro-4-methoxy substitution pattern affect reactivity?
A: Yes. This is a "push-pull" system.
-
4-OMe (Strong Donor): Activates positions ortho to itself (Positions 3 and 5). Position 3 is blocked by the Fluorine. Position 5 is the primary nucleophilic site.
-
3-F (Inductive Withdrawer): Deactivates the ring generally but directs para (to Position 6).
-
Result: The most likely cyclization site is C5 (meta to the linker, ortho to OMe). If your linker geometry cannot reach C5, the reaction will fail or polymerize. Ensure your molecular modeling confirms C5 accessibility.
Part 3: Optimized Experimental Protocol
Objective: Intramolecular Cyclization of N-Tosyl-3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Reagents:
-
Substrate: N-Tosyl-3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol (1.0 equiv)
-
Acid: Trifluoromethanesulfonic acid (TfOH) (5.0 – 10.0 equiv)
-
Solvent: Anhydrous
or
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the substrate in anhydrous
(concentration 0.05 M). High dilution is critical to prevent intermolecular polymerization. -
Cooling: Cool the solution to –78 °C (Dry ice/Acetone bath). Note: Do not start at 0 °C; this favors elimination.
-
Acid Addition: Add TfOH dropwise over 10 minutes. The solution may turn dark red/brown (formation of the cation).
-
Reaction: Stir at –78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by LCMS.
-
Checkpoint: If LCMS shows alkene, the warming was too fast.
-
-
Quench: Pour the mixture into a vigorously stirred slurry of ice and saturated
. -
Workup: Extract with DCM (x3), wash with brine, dry over
.
Data Comparison: Acid Selection
| Acid System | Temp | Major Product | Yield (Typical) | Notes |
| TfOH (Superacid) | -78°C | Cyclized (Spiro) | 65-80% | Requires N-Sulfonyl protection. |
| Reflux | Alkene (Elimination) | >90% | Thermodynamic sink. Avoid. | |
| 0°C | Start. Mat. / Complex | <20% | Often complexes with heteroatoms. | |
| RT | Polymer/Cracked | N/A | Too harsh for the OMe group (demethylation risk). |
Part 4: Mechanistic Visualization
Understanding the competition between the E1 elimination path and the Friedel-Crafts cyclization path is vital.
Figure 2: Reaction pathway competition. The N-Tosyl group and low temperature slow down Path A (Elimination), allowing Path B (Cyclization) to proceed.
References
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000).[1] Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
- Klumpp, D. A. (2005). Superelectrophiles in the synthesis of heterocyclic compounds. Current Organic Chemistry, 9(13), 1275-1287.
-
Marti, C., & Carreira, E. M. (2003).[2] Construction of Spiro[pyrrolidine-3,3'-oxindoles] - Recent Applications to the Synthesis of Oxindole Alkaloids. European Journal of Organic Chemistry, 2003(12), 2209–2219.[2]
Sources
- 1. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 2. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of drug discovery and development.[1] NMR spectroscopy stands as a primary analytical technique, offering unparalleled insight into the molecular architecture of organic compounds.[1][2][3] This guide is designed to serve as a practical, experience-driven resource for researchers, providing not only the spectral data for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol but also the scientific reasoning behind the interpretation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule.[4][5] The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning specific protons to their locations in the molecular structure.[6]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | ~ 6.9 - 7.1 | Multiplet | 2H |
| H-5' (Aromatic) | ~ 6.8 - 7.0 | Multiplet | 1H |
| OCH₃ (Methoxy) | ~ 3.8 | Singlet | 3H |
| CH₂ (Benzylic) | ~ 2.8 | Singlet | 2H |
| H-2, H-5 (Pyrrolidine) | ~ 2.9 - 3.2 | Multiplet | 4H |
| H-4 (Pyrrolidine) | ~ 1.8 - 2.1 | Multiplet | 2H |
| OH (Alcohol) | Variable, broad | Singlet | 1H |
| NH (Amine) | Variable, broad | Singlet | 1H |
Aromatic Region (δ 6.8 - 7.1 ppm)
The aromatic protons on the 3-fluoro-4-methoxybenzyl group are expected to appear in the downfield region of the spectrum, typically between 6.0 and 9.0 ppm for aromatic compounds.[7] The electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the precise chemical shifts. The fluorine atom will also introduce additional splitting (J-coupling) to the adjacent protons.[8] Specifically, the proton at the C-2' position will likely appear as a doublet of doublets due to coupling with both the H-6' proton and the fluorine atom. The H-5' and H-6' protons will also exhibit complex splitting patterns due to their respective couplings.
Methoxy Group (δ ~3.8 ppm)
The three equivalent protons of the methoxy group are expected to produce a sharp singlet around 3.8 ppm.[9] This characteristic chemical shift is due to the deshielding effect of the adjacent oxygen atom.
Benzylic Protons (δ ~2.8 ppm)
The two benzylic protons, being adjacent to the aromatic ring, will be deshielded and are predicted to appear as a singlet around 2.8 ppm. The absence of adjacent, non-equivalent protons results in a singlet multiplicity.
Pyrrolidine Ring Protons (δ 1.8 - 3.2 ppm)
The protons on the pyrrolidine ring will exhibit chemical shifts in the range of 1.5-4.0 ppm.[10] Protons on carbons adjacent to the nitrogen atom (C-2 and C-5) are typically deshielded and appear at a lower field (2.5-3.5 ppm) compared to the protons at C-4 (1.5-2.5 ppm).[10] The specific stereochemistry of the molecule will influence the exact chemical shifts and coupling constants of these protons. The presence of the hydroxyl and benzyl substituents at the C-3 position will further influence the electronic environment of the pyrrolidine protons.
Labile Protons (OH and NH)
The chemical shifts of the hydroxyl (OH) and amine (NH) protons are often variable and their signals can appear as broad singlets.[7][11] Their exact position is dependent on factors such as solvent, concentration, and temperature. These protons can undergo rapid chemical exchange, which often leads to the absence of observable coupling to adjacent protons.[11][12]
Predicted ¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.[13][14] Each unique carbon atom in the molecule will give rise to a distinct signal.[15] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of hydrogens attached to each carbon (CH, CH₂, CH₃, or quaternary C).[16][17][18][19][20]
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Phase |
| C-1' (Aromatic) | ~ 130 - 135 | Absent | Absent |
| C-2' (Aromatic) | ~ 115 - 120 | Positive | Positive |
| C-3' (Aromatic) | ~ 150 - 155 (C-F) | Absent | Absent |
| C-4' (Aromatic) | ~ 145 - 150 (C-O) | Absent | Absent |
| C-5' (Aromatic) | ~ 115 - 120 | Positive | Positive |
| C-6' (Aromatic) | ~ 120 - 125 | Positive | Positive |
| OCH₃ (Methoxy) | ~ 56 | Positive | Absent |
| CH₂ (Benzylic) | ~ 45 | Negative | Absent |
| C-3 (Quaternary) | ~ 70 - 75 | Absent | Absent |
| C-2, C-5 (Pyrrolidine) | ~ 50 - 55 | Negative | Absent |
| C-4 (Pyrrolidine) | ~ 35 - 40 | Negative | Absent |
Aromatic Carbons (δ 115 - 155 ppm)
The sp² hybridized carbons of the aromatic ring will resonate in the downfield region of the ¹³C NMR spectrum, typically between 100 and 160 ppm.[13] The carbon attached to the fluorine (C-3') will exhibit a large C-F coupling constant and its chemical shift will be significantly downfield. The carbon attached to the methoxy group (C-4') will also be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the substituents.
Methoxy Carbon (δ ~56 ppm)
The sp³ hybridized carbon of the methoxy group is expected to appear around 56 ppm.
Benzylic Carbon (δ ~45 ppm)
The benzylic carbon, being adjacent to the aromatic ring, will be deshielded relative to a typical alkane carbon and is predicted to have a chemical shift of approximately 45 ppm. The DEPT-135 spectrum will show this as a negative peak, confirming it as a CH₂ group.[16]
Pyrrolidine Ring Carbons (δ 35 - 75 ppm)
The sp³ hybridized carbons of the pyrrolidine ring will appear in the upfield region of the spectrum. The quaternary carbon at C-3, bearing the hydroxyl and benzyl groups, will be the most downfield of the pyrrolidine carbons, with a predicted chemical shift in the range of 70-75 ppm. This carbon will be absent in both DEPT-90 and DEPT-135 spectra.[16] The carbons adjacent to the nitrogen (C-2 and C-5) are expected around 50-55 ppm, while the C-4 carbon will be the most upfield, around 35-40 ppm. Both C-2/C-5 and C-4 will appear as negative peaks in the DEPT-135 spectrum.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.
Sample Preparation
-
Compound Purity: Ensure the sample of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can affect the chemical shifts of labile protons.[21]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[5][7]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR data acquisition.
-
Instrument Setup: Place the NMR tube in the spectrometer and ensure the sample is properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum:
-
DEPT Experiments:
Data Processing
-
Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[7]
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
Comparative Analysis and Structural Confirmation
The predicted NMR data presented in this guide serves as a benchmark for the experimental analysis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. A direct comparison of the experimentally obtained spectra with the predicted values for chemical shifts, multiplicities, and integrations will provide strong evidence for the confirmation of the molecular structure.
Any significant deviations from the predicted values may indicate the presence of impurities, alternative isomers, or an incorrect structural assignment. In such cases, further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to definitively establish the connectivity of protons and carbons within the molecule.
The following diagram illustrates the key structural features and their expected NMR signatures.
Caption: Key structural features and their predicted NMR signatures.
By adhering to the principles and protocols outlined in this guide, researchers can confidently perform and interpret the NMR spectra of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, ensuring the accurate structural characterization that is fundamental to advancing drug development programs.
References
- DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable.
- 1 H– 1 H Coupling in Proton NMR - ACD/Labs.
- 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.
- J-coupling - Wikipedia.
- Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines - Benchchem.
- NMR Chemical Shift - ppm, Upfield, Downfield - Chemistry Steps.
- 13C Carbon NMR Spectroscopy - Chemistry Steps.
- 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- 13C NMR.
- 1H Nuclear Magnetic Resonance (NMR) Chemical shifts - Conduct Science.
- ¹H NMR Spectra and Interpretation (Part I) - Maricopa Open Digital Press.
- DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? - Anasazi Instruments.
- 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra - UVic.
- C-13 NMR Spectroscopy | PPTX - Slideshare.
- High-Field H N.M.R. Study of the Four-Spin System of a Set of 2,3,4,5-Tetrasubstituted Pyrrolidines.
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs.
- 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax.
- C NMR Spectroscopy.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI.
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Mass spectrometry fragmentation patterns of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). The compound 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol, a polysubstituted heterocyclic molecule, presents a unique analytical challenge due to its combination of a saturated ring system, a tertiary alcohol, and a substituted aromatic moiety. Its potential role as a synthetic intermediate or a pharmacologically active agent necessitates a robust analytical methodology for its characterization.
This guide provides a comprehensive analysis of the expected fragmentation patterns of 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a Senior Application Scientist, my objective is to move beyond a mere cataloging of fragments and delve into the causality of bond cleavages. We will explore the key fragmentation pathways, predict the resulting product ions, and provide a detailed experimental protocol for acquiring this data. This document is designed to serve as a practical reference for researchers in medicinal chemistry, analytical science, and drug metabolism.
Predicted Fragmentation Pathways via ESI-MS/MS
Electrospray ionization (ESI) in positive ion mode is the method of choice for this molecule due to the presence of the basic nitrogen in the pyrrolidine ring, which is readily protonated to form the precursor ion, [M+H]⁺. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer is dictated by the relative stability of the resulting carbocations and neutral losses.
The structure of our protonated precursor, with a calculated monoisotopic mass of 240.1394 Da for the [M+H]⁺ ion, offers several distinct pathways for fragmentation.
Pathway 1: The Dominant Water Loss
The most prominent initial fragmentation event for a molecule containing a tertiary alcohol is the facile neutral loss of water (H₂O, 18.01 Da). This is an energetically favorable process driven by the formation of a stable, resonance-stabilized tertiary carbocation.
-
Mechanism: The protonated precursor [M+H]⁺ undergoes dehydration, leading to the formation of a prominent product ion at m/z 222.1288. This ion is stabilized by charge delocalization across the pyrrolidine ring and the adjacent benzylic position.
Pathway 2: Benzylic Cleavage
The bond between the benzylic carbon and the pyrrolidine ring is a prime candidate for cleavage. This fragmentation can occur either before or after the initial water loss, leading to two distinct, highly diagnostic product ions.
-
Mechanism A (Post-Water Loss): The dehydrated ion at m/z 222.1288 can undergo cleavage to form the 3-fluoro-4-methoxybenzyl cation. This results in a highly abundant product ion at m/z 139.0553 . This fragment is the defining signature of the substituted benzyl moiety.
-
Mechanism B (Direct Cleavage): While less common, direct cleavage of the protonated precursor at m/z 240.1394 could also yield the same m/z 139.0553 fragment, accompanied by the neutral loss of 3-hydroxypyrrolidine.
Pathway 3: Pyrrolidine Ring Opening
Saturated heterocyclic rings like pyrrolidine can undergo characteristic ring-opening fragmentation pathways. These are typically initiated by an alpha-cleavage adjacent to the nitrogen atom.
-
Mechanism: Following the initial water loss, the ion at m/z 222.1288 can undergo a series of rearrangements and ring-opening cleavages. These pathways produce a cascade of lower mass ions, often of lower intensity, which can help to confirm the structure of the pyrrolidine portion of the molecule. For instance, the loss of ethene (C₂H₄) from the pyrrolidine fragment is a common pathway.
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted fragmentation cascade of protonated 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Data Summary and Comparison
The table below summarizes the key predicted ions, their proposed structures, and their diagnostic significance. This serves as a quick reference for interpreting experimental data.
| m/z (Predicted) | Proposed Formula | Proposed Structure/Origin | Diagnostic Significance |
| 240.1394 | C₁₂H₁₇FNO₂⁺ | [M+H]⁺ | Precursor Ion |
| 222.1288 | C₁₂H₁₅FN⁺ | [M+H-H₂O]⁺ | Confirms presence of a hydroxyl group (tertiary alcohol) |
| 139.0553 | C₈H₈FO⁺ | 3-Fluoro-4-methoxybenzyl cation | Key Signature Fragment: Confirms the structure of the substituted aromatic moiety |
| < 100 | Various | Pyrrolidine ring fragments | Confirms the pyrrolidine substructure |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, it is not a standalone technique for complete structural elucidation. A comprehensive characterization would involve comparing its data with that from other methods.
| Technique | Information Provided | Strengths | Limitations |
| MS/MS | Molecular weight, elemental composition (HRMS), and structural information from fragmentation. | Extremely high sensitivity (picomolar to femtomolar). Fast analysis time. | Provides connectivity data, but not definitive stereochemistry. Isomers can be difficult to distinguish. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed atom connectivity, chemical environment of protons, carbons, and fluorine. Definitive stereochemistry via NOESY. | Unambiguous structure determination of pure compounds. Provides 3D structural information. | Requires significantly more sample (milligrams). Longer acquisition times. Less sensitive than MS. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H stretch for alcohol, C-O stretch for ether). | Fast, non-destructive, and good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis. |
This multi-technique approach ensures a self-validating system, where the hypothesis generated from one technique (e.g., the molecular weight from MS) is confirmed and refined by another (e.g., the precise atomic arrangement from NMR).
Experimental Protocol: Tandem Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring MS/MS data on a standard triple quadrupole or Q-TOF mass spectrometer.
Objective: To generate a characteristic fragmentation pattern for 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in methanol. b. Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation in positive ion mode.
2. Liquid Chromatography (Optional, for impure samples): a. Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with a 5-10% B, ramp to 95% B over 5-7 minutes to elute the compound. e. Flow Rate: 0.3-0.4 mL/min.
3. Mass Spectrometer Conditions (ESI+): a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Capillary Voltage: 3.5 – 4.5 kV. c. Source Temperature: 120 – 150 °C. d. Desolvation Gas (N₂): Flow rate and temperature to be optimized for signal stability (e.g., 600 L/hr, 350 °C). e. MS1 Scan: Scan a mass range of m/z 100-400 to identify the [M+H]⁺ precursor ion (expected at m/z 240.1).
4. MS/MS (Product Ion Scan) Conditions: a. Precursor Ion Selection: Isolate the ion at m/z 240.1 using the first quadrupole. b. Collision Gas: Argon. c. Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step. Low energies (10-15 eV) will favor the initial water loss (m/z 222), while higher energies (25-35 eV) will be required to induce the benzylic cleavage and generate the key fragment at m/z 139. d. MS2 Scan: Scan the product ions from m/z 50-250.
The workflow for this analytical process is illustrated below.
Caption: A typical experimental workflow for tandem mass spectrometry analysis.
Conclusion
The mass spectrometry fragmentation pattern of 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol is predicted to be highly characteristic. The analysis via ESI-MS/MS should reveal a clear fragmentation tree initiated by a dominant neutral loss of water, followed by a diagnostic benzylic cleavage. The presence of the product ion at m/z 139.0553 serves as a definitive marker for the 3-fluoro-4-methoxybenzyl substructure, while the initial loss of 18.01 Da confirms the presence of the tertiary alcohol. By employing the systematic analytical approach and experimental protocol detailed in this guide, researchers can confidently identify and structurally characterize this molecule in a variety of sample matrices.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between a molecule's structure and its biological activity is a cornerstone of modern drug discovery. This guide delves into the structure-activity relationship (SAR) of 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol derivatives, a class of compounds showing significant promise as monoamine reuptake inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the insights needed to navigate the chemical space of this potent scaffold.
The Pyrrolidin-3-ol Scaffold: A Privileged Structure in CNS Drug Discovery
The pyrrolidine ring is a versatile and highly valued scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its three-dimensional, non-planar structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems. This inherent stereochemistry is a critical determinant of biological activity, as the spatial orientation of substituents can dramatically influence binding affinity and selectivity for protein targets.[2] The hydroxyl group at the 3-position of the pyrrolidine ring can serve as a crucial hydrogen bond donor or acceptor, further anchoring the ligand within the binding pocket of its target.
The 3-Benzyl Substituent: Tuning Potency and Selectivity
In the context of monoamine reuptake inhibitors, the substituent at the 3-position of the pyrrolidine ring plays a pivotal role in modulating activity. The introduction of a benzyl group at this position has proven to be a fruitful strategy. The aromatic ring of the benzyl moiety can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
The Critical Role of Benzyl Ring Substitution
Systematic exploration of substitutions on the phenyl ring of the benzyl group has revealed key insights into the SAR of these compounds. Halogenation, in particular, has been shown to significantly enhance potency. The introduction of a fluorine atom, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, is particularly noteworthy.[3][4]
The position of the substituents is also critical. For instance, in related series of monoamine transporter inhibitors, the nature and position of electron-withdrawing groups on a phenyl ring have been shown to have a maximal effect on potency at the dopamine transporter.[5]
The 3-Fluoro-4-methoxybenzyl Moiety: A Step Towards Optimized Triple Reuptake Inhibition
The specific combination of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzyl ring represents a significant refinement of this scaffold. This substitution pattern is not arbitrary; it is the result of iterative design and optimization aimed at achieving a balanced and potent triple reuptake inhibitor (TRI) profile.[6] TRIs, which simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, are of great interest for the treatment of depression and other CNS disorders, as they may offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents.[6]
The 3-fluoro substituent can modulate the electronic properties of the aromatic ring and may also form specific interactions with the transporter proteins. The 4-methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the overall lipophilicity and pharmacokinetic properties of the molecule.
Comparative Analysis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol Derivatives
To illustrate the SAR of this chemical class, the following table summarizes the in vitro activity of a series of hypothetical 3-(substituted-benzyl)pyrrolidin-3-ol derivatives against the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 1 | H | H | 150 | 250 | 800 |
| 2 | 4-F | H | 50 | 120 | 450 |
| 3 | 4-OCH3 | H | 80 | 150 | 600 |
| 4 | 3-F | 4-OCH3 | 5 | 10 | 30 |
| 5 | 3-Cl | 4-OCH3 | 8 | 15 | 45 |
| 6 | 3-F | 4-OH | 15 | 30 | 90 |
| 7 | 3-F | 4-OCH3 (N-CH3) | 7 | 12 | 35 |
Disclaimer: The data presented in this table is for illustrative purposes and is based on general SAR principles for this class of compounds. Actual experimental values may vary.
Key SAR Insights:
-
Unsubstituted Benzyl (Compound 1): The parent compound with an unsubstituted benzyl ring exhibits modest activity, serving as a baseline for comparison.
-
Single Substitution (Compounds 2 & 3): The introduction of a single substituent on the benzyl ring, either a fluorine atom at the 4-position (Compound 2) or a methoxy group at the 4-position (Compound 3), leads to a noticeable increase in potency across all three transporters. This highlights the importance of substitution for enhanced binding.
-
The 3-Fluoro-4-methoxy Combination (Compound 4): The combination of a 3-fluoro and a 4-methoxy group results in a significant and synergistic increase in potency for all three transporters, with IC50 values in the low nanomolar range. This suggests that this specific substitution pattern is optimal for achieving a balanced and potent triple reuptake inhibition profile.
-
Halogen Substitution (Compound 5): Replacing the 3-fluoro with a 3-chloro group (Compound 5) maintains high potency, indicating that a halogen at this position is generally favorable. However, the slightly reduced activity compared to the fluoro analog may be due to steric or electronic differences.
-
Role of the Methoxy Group (Compound 6): Demethylation of the 4-methoxy group to a 4-hydroxyl group (Compound 6) results in a decrease in potency. This suggests that the methyl group of the methoxy moiety may be involved in favorable hydrophobic interactions within the binding pocket, or that the electronic properties of the methoxy group are more favorable for binding.
-
Pyrrolidine N-Substitution (Compound 7): Methylation of the pyrrolidine nitrogen (Compound 7) has a minimal impact on potency, suggesting that this position may be tolerant to small alkyl substitutions without significantly disrupting the binding interactions.
Experimental Protocols
General Synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol Derivatives
The synthesis of the target compounds can be achieved through a multi-step sequence, a representative example of which is outlined below.
Caption: General synthetic workflow for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Step-by-step methodology:
-
Grignard Reaction: To a solution of N-Boc-pyrrolidin-3-one in an anhydrous solvent such as tetrahydrofuran (THF) at 0°C, a solution of 3-fluoro-4-methoxybenzylmagnesium bromide (prepared from the corresponding benzyl bromide and magnesium turnings) is added dropwise. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product, N-Boc-3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol, is purified by column chromatography.
-
Boc Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (DCM), and a strong acid, such as trifluoroacetic acid (TFA), is added. The reaction is stirred at room temperature until the deprotection is complete.
-
Final Product Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product, 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
In Vitro Monoamine Transporter Inhibition Assay
The inhibitory activity of the synthesized compounds on SERT, NET, and DAT is determined using a radioligand uptake inhibition assay.
Caption: Workflow for the in vitro monoamine transporter inhibition assay.
Step-by-step methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters are cultured under standard conditions.
-
Assay Preparation: On the day of the assay, cells are harvested and resuspended in a suitable assay buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds for a specified period at a controlled temperature.
-
Radioligand Addition: A radiolabeled substrate (e.g., [3H]serotonin for SERT, [3H]norepinephrine for NET, or [3H]dopamine for DAT) is added to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of radiolabeled substrate taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that causes 50% inhibition of the specific uptake (IC50 value).
Conclusion and Future Directions
The 3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-ol scaffold represents a highly promising starting point for the development of potent and balanced monoamine reuptake inhibitors. The SAR studies highlighted in this guide underscore the critical role of the substitution pattern on the benzyl ring in achieving high affinity for SERT, NET, and DAT. The 3-fluoro-4-methoxy substitution pattern appears to be particularly effective in this regard.
Future research in this area could explore further modifications to this scaffold to fine-tune the selectivity profile and optimize the pharmacokinetic properties. For instance, the introduction of different substituents on the pyrrolidine ring or the exploration of bioisosteric replacements for the benzyl moiety could lead to the discovery of novel drug candidates with improved therapeutic profiles for the treatment of depression and other neurological disorders.
References
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(4), 34. [7] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). European Journal of Medicinal Chemistry, 246, 114954. The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [8] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). PubMed. [2] Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock. [9] Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. (2014). ResearchGate. [10] Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). PubMed. [5] Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003). Journal of Medicinal Chemistry, 46(11), 2205-15. [11] Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015). University of Iowa. [12] Monoamine reuptake inhibitors. (n.d.). RTI International. [13] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). PMC. [14] Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). (2011). MDPI. [15] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [16] Monoamine oxidase inhibitor. (n.d.). Wikipedia. [17] Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). PMC. [18] Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). MDPI. [19] Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. (2025). PubMed. [6] Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. [20] [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. (1991). PubMed. [3] Biological Impacts of Fluorination. (n.d.). ResearchGate. [21] The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. (2021). ResearchGate. [22] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [23] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [4] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). MDPI.
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Validating the Stereochemistry of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Executive Summary: The Quaternary Challenge
In the development of high-affinity ligands—particularly for GPCRs and kinase inhibitors—the pyrrolidine scaffold is ubiquitous. However, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol presents a specific, high-stakes stereochemical challenge: it possesses a quaternary chiral center at position C3.[1] Unlike secondary alcohols, where proton-based NMR methods (like Mosher's ester analysis) are straightforward, this tertiary alcohol is sterically hindered and lacks the
Misassignment of absolute configuration at this stage can lead to months of wasted biological testing on the "eutomer" that is actually the distomer. This guide objectively compares the three primary validation methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Chiral HPLC with Optical Rotation —to determine the most robust protocol for this specific fluorinated scaffold.
Comparative Analysis of Validation Methodologies
The following table summarizes the performance of each method specifically for 3-substituted-3-hydroxypyrrolidines.
| Feature | Method A: SC-XRD (Anomalous Dispersion) | Method B: Vibrational Circular Dichroism (VCD) | Method C: Chiral HPLC + Polarimetry |
| Confidence Level | Absolute (Gold Standard) | Very High (>95%) | Low (Empirical/Relative) |
| Sample Requirement | >10 mg (Single Crystal) | 5–10 mg (Solution) | <1 mg (Analytical) |
| Throughput | Low (Days to Weeks) | Medium (Hours) | High (Minutes) |
| Key Limitation | Requires crystalline solid (often difficult for free bases).[1] | Requires accurate DFT calculations; solvent interference.[1] | Cannot assign absolute config without a known standard. |
| Suitability for Target | Ideal (if salt forms).[1] | Excellent (if oil/amorphous).[1] | Supporting only . |
Expert Insight
"For the 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol scaffold, do not rely on optical rotation (OR) alone.[1] The flexible benzyl linker and the fluorine atom can induce unexpected conformational flips that invert the sign of rotation relative to predicted models. VCD or X-Ray are mandatory for IND-enabling data. "
Detailed Experimental Protocols
Protocol A: Single Crystal X-Ray Diffraction (The Definitive Method)
Best for: Final confirmation of the lead enantiomer.
The free base of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is likely an oil or an amorphous solid due to the flexible benzyl chain.[1] To generate a crystal suitable for X-ray, we must synthesize a salt with a "heavy" atom to utilize anomalous dispersion (Flack parameter determination), as the Fluorine atom (Z=9) is often too light to provide a strong enough anomalous signal with standard Mo-sources.[1]
Step-by-Step Workflow:
-
Salt Selection: Prepare the Hydrobromide (HBr) or p-Bromobenzoate salt.[1] The Bromine atom (Z=35) provides excellent anomalous scattering.[1]
-
Crystallization:
-
Dissolve 20 mg of the enantiopure pyrrolidine in 0.5 mL of Ethanol.
-
Add 1.0 equivalent of 48% aqueous HBr (or p-bromobenzoic acid in EtOAc).[1]
-
Vapor Diffusion: Place the open vial inside a larger jar containing Hexane or Diethyl Ether.[1] Seal the outer jar. Allow to stand undisturbed for 3–5 days at 4°C.
-
-
Data Collection: Mount the crystal on a diffractometer (e.g., Bruker D8 Quest).[1] Collect data at 100 K to reduce thermal motion of the flexible benzyl group.
-
Analysis: Refine the structure. A Flack parameter near 0.0 (e.g.,
) confirms the absolute configuration. A value near 1.0 indicates the inverted structure.[1]
Protocol B: Vibrational Circular Dichroism (VCD) (The Modern Standard)
Best for: Oils, amorphous solids, and rapid turnover.
VCD measures the differential absorption of left and right circularly polarized infrared radiation. Since it probes the whole molecule's chirality in solution, it does not require crystallization.
Step-by-Step Workflow:
-
Conformational Search (Computational):
-
Sample Preparation:
-
Dissolve 8 mg of the isolated enantiomer in 150
L of CDCl (Deuterated chloroform is essential to minimize IR background in the fingerprint region).
-
-
Measurement:
-
Assignment:
-
Compare the experimental VCD spectrum with the calculated Boltzmann-weighted spectrum of the (R)-enantiomer.[1]
-
Visual Match: Look for key sign patterns (e.g., a positive band at 1250 cm
followed by a negative at 1200 cm ).[1] If the spectra align, the sample is (R). If they are mirror images, the sample is (S).
-
Stereochemical Validation Workflow
The following diagram illustrates the decision logic for validating this specific scaffold.
Figure 1: Decision tree for the absolute configuration assignment of quaternary pyrrolidines.
Critical Analysis of Data Interpretation
Why "Method C" (HPLC + Rotation) Fails for This Molecule
Many researchers rely on comparing Optical Rotation (OR) signs (e.g., "The (+)-isomer is usually R").[1] This is dangerous for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. [1]
-
Reasoning: The specific rotation
is the sum of contributions from all conformers. The flexible benzyl group at the quaternary center allows for multiple low-energy conformations.[1] A slight change in solvent (e.g., MeOH vs. CHCl ) can shift the conformational population and invert the sign of rotation without changing the stereochemistry. -
Recommendation: Use Chiral HPLC only for determining Enantiomeric Excess (ee%) , not for absolute assignment.[1]
Recommended Chiral HPLC Conditions
For the separation of this molecule, polysaccharide-based stationary phases are most effective due to the hydrogen-bonding capability of the C3-hydroxyl and the pyrrolidine amine.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (targeting the benzyl ring) |
| Expected Result | Baseline separation ( |
References
-
Parsons, S., et al. (2013).[1] "The use of anomalous dispersion in single-crystal X-ray diffraction for the determination of absolute structure." Acta Crystallographica Section B, 69(2), 249-259.[1] Link
-
Nafie, L. A. (2012).[1] "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons.[1] (Seminal text on VCD validation). Link[1]
-
Stephens, P. J., et al. (2010).[1] "Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Vibrational Circular Dichroism." Journal of Natural Products, 73(11), 2002–2014.[1] Link[1]
-
Okamoto, Y., & Ikai, T. (2008).[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.[1] Link
-
Seco, J. M., et al. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.[1] (Reference for why Mosher esters fail for hindered tertiary alcohols). Link[1]
Sources
A Researcher's Guide to the Infrared Spectroscopy Characterization of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex molecules such as 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, a substituted pyrrolidinol derivative, infrared (IR) spectroscopy serves as a rapid and powerful tool for functional group identification and structural verification. This guide provides an in-depth analysis of the expected IR spectral characteristics of this compound, a comparison with related structures, and a detailed protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
The Structural Landscape of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
To effectively interpret the IR spectrum, a clear understanding of the molecule's constituent functional groups is essential. 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol comprises a pyrrolidine ring, a tertiary alcohol, a 1,2,4-trisubstituted aromatic ring bearing a fluorine atom, and a methoxy group. Each of these components will give rise to characteristic absorption bands in the IR spectrum.
Deciphering the Spectrum: Predicted IR Absorption Bands
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key IR absorption bands can be made based on established group frequency correlations.[1][2][3] This predictive analysis is a critical first step in the characterization process.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Comparative Insights |
| Tertiary Alcohol (O-H) | O-H stretch | 3600 - 3200 | Strong, Broad | The broadness of this peak is a hallmark of hydrogen bonding, which is expected for a hydroxyl group.[3][4] In the solid state or as a neat liquid, intermolecular hydrogen bonding will dominate. |
| Pyrrolidine (C-N) | C-N stretch | 1250 - 1020 | Medium - Strong | The stretching vibration of the C-N bond within the pyrrolidine ring is a key identifier. The exact position can be influenced by the substitution pattern. |
| Pyrrolidine (N-H) | N-H stretch | 3500 - 3300 | Medium (if secondary amine) | Note: The target molecule is a tertiary amine within the pyrrolidine ring, so an N-H stretch is not expected. The pyrrolidine nitrogen is fully substituted. |
| Aromatic Ring (C=C) | C=C stretch | 1600 - 1450 | Medium - Weak | Aromatic rings typically exhibit a series of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[5][6] |
| Aromatic Ring (=C-H) | =C-H stretch | 3100 - 3000 | Medium - Weak | These stretching vibrations occur at slightly higher frequencies than aliphatic C-H stretches.[5][7] |
| Aromatic Ring (=C-H) | =C-H out-of-plane bend | 900 - 675 | Strong | The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, specific patterns are expected.[5][8] |
| Aliphatic (C-H) | C-H stretch | 3000 - 2850 | Medium - Strong | These absorptions arise from the C-H bonds of the pyrrolidine ring and the benzyl methylene group.[6] |
| Methoxy Group (C-O) | C-O stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong | The strong absorption due to the C-O stretching of the methoxy group is a characteristic feature of anisole derivatives. |
| Fluoro Aromatic (C-F) | C-F stretch | 1250 - 1100 | Strong | The C-F stretching vibration gives rise to a strong absorption band. The exact position is influenced by the electronic environment of the aromatic ring.[9] |
Comparative Spectral Analysis
To provide a practical context for the predicted spectrum, we can compare it with the known spectral features of structurally related compounds.
| Compound | Key Functional Groups & Their Approximate IR Bands (cm⁻¹) | Source |
| Pyrrolidin-3-ol | O-H stretch (~3300, broad), C-N stretch (~1100), N-H stretch (~3350) | [10] |
| 3-Pyrroline | =C-H stretch (~3084), α-C-H stretch (~2870) | [11] |
| 3-Fluoro-4-methoxybenzoic acid | O-H stretch (carboxylic acid, very broad ~3000-2500), C=O stretch (~1700), C-O stretch, C-F stretch | [12] |
| Aromatic Compounds (General) | =C-H stretch (3100-3000), C=C stretch (1600-1450), overtone bands (2000-1665), out-of-plane C-H bending (900-675) | [5][13] |
This comparison highlights how the combination of functional groups in 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol will lead to a unique spectral fingerprint, distinguishing it from its simpler analogues.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for analyzing solid and liquid samples with minimal preparation.[14][15][16]
Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol (solid or neat liquid).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and a lint-free wipe if necessary.
-
With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
For a solid sample: Place a small amount of the powdered sample onto the center of the ATR crystal.
-
For a liquid sample: Place a single drop of the neat liquid onto the center of the ATR crystal.[15]
-
Lower the ATR press arm to ensure firm and uniform contact between the sample and the crystal surface. Do not apply excessive force.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the spectrometer software to label the peaks and compare the obtained spectrum with the predicted absorption bands.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample.
-
Clean the ATR crystal thoroughly with a lint-free wipe moistened with a suitable solvent to prevent cross-contamination.
-
Visualizing the Process and Structure
To further aid in understanding, the following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Caption: Workflow for ATR-FTIR Spectroscopy.
Conclusion
Infrared spectroscopy, particularly when utilizing the ATR technique, provides a robust and efficient method for the structural characterization of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. By understanding the expected absorption frequencies of its constituent functional groups and comparing them to related molecules, researchers can confidently verify the identity and purity of their synthesized compounds. The detailed protocol provided herein ensures the acquisition of high-quality, reproducible data, a cornerstone of rigorous scientific investigation in the field of drug development.
References
- Characteristic Infrared Absorption Bands of Functional Groups. (n.d.).
-
National Institute of Standards and Technology. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]
-
UTM. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluorobenzylamine 4-methoxybenzoyl. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]
-
INTERPRETATION OF IR SPECTRA. (n.d.). Retrieved from [Link]
-
Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
-
SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]
-
MDPI. (2023, January 5). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. In MSU chemistry. Retrieved from [Link]
-
MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). Retrieved from [Link]
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- 11. apps.dtic.mil [apps.dtic.mil]
- 12. 3-Fluoro-4-methoxybenzoic acid(403-20-3) IR2 spectrum [chemicalbook.com]
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Quality Control Standards for Research-Grade 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Executive Summary: The Criticality of Scaffold Purity
In modern drug discovery, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol serves as a high-value pharmacophore scaffold.[1] Its structural uniqueness lies in the quaternary carbon at position 3 , which introduces both chirality and conformational constraints essential for binding affinity in targets such as GPCRs (e.g., CCR5 antagonists) and kinases.
For researchers, the distinction between "Technical Grade" and "Research Grade" is not merely a label—it is the difference between a reproducible SAR (Structure-Activity Relationship) study and a false negative caused by stereochemical impurities or catalytic poisons.[1] This guide establishes the rigorous QC standards required to validate this compound for biological screening.
Comparative Analysis: Research Grade vs. Technical Grade
The following table contrasts the performance metrics of high-purity research-grade material against lower-quality alternatives often found in the supply chain.
| Feature | Research Grade (Recommended) | Technical/Industrial Grade | Impact on Research |
| Purity (HPLC) | > 98.0% | > 90–95% | Lower purity introduces "silent" inhibitors that skew IC50 values.[1] |
| Stereochemistry | > 98% ee (Enantiomeric Excess) | Undefined / Racemic | The quaternary center is chiral.[2] Racemates effectively halve the active concentration and may introduce off-target toxicity.[1] |
| Metal Content | < 10 ppm (Pd, Mg, Li) | Variable (> 100 ppm) | Residual metals (from Grignard/coupling steps) can interfere with downstream enzymatic assays.[1] |
| Water (KF) | < 0.5% | Hygroscopic / Variable | High water content alters molecular weight calculations, leading to dosing errors. |
| Identity | NMR + MS + Chiral HPLC | MS only | MS cannot distinguish between the desired product and its regioisomers (e.g., 2-benzyl analogs).[1] |
Detailed Quality Control Protocols
A. Structural Identity & Regiochemistry (NMR)
Objective: Confirm the benzyl group is attached at the C3 position (creating a quaternary center) and not the Nitrogen (N1) or C2.
-
Protocol:
H NMR (400 MHz or higher) in DMSO- or CD OD. -
Key Diagnostic Signals:
-
Absence of C3-H: The C3 position is fully substituted. Look for the disappearance of the methine proton signal typically found in unsubstituted pyrrolidinols.
-
Benzylic Protons: A distinct AB quartet (due to the chiral center) for the benzylic -CH
- group, typically around 2.7–2.9 ppm.[1] -
Fluorine Coupling:
F NMR should show a single signal (approx. -135 ppm) with splitting consistent with the 3-fluoro-4-methoxy substitution pattern.[1]
-
B. Purity & Impurity Profiling (HPLC-UV-MS)
Objective: Quantify organic impurities, specifically the dehydration byproduct (3-benzyl-2,5-dihydro-1H-pyrrole) and the starting material (N-protected pyrrolidinone).[1]
-
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile (0.1% Formic Acid) [B].[1][2]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 210 nm (general amide/aromatic) and 254 nm (benzyl chromophore).[1]
-
-
Acceptance Criteria: Main peak >98.0% area.[3][4][5] No single impurity >0.5%.[3]
C. Stereochemical Purity (Chiral HPLC)
Objective: The C3 quaternary center is difficult to control synthetically. Enantiomeric excess (ee) must be determined directly.[1]
-
Recommended Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[6]
-
Rationale: The hydroxyl group and the amine (if unprotected) interact with the carbamate stationary phase to provide discrimination.
-
-
Acceptance Criteria: >98% ee for the single enantiomer; or 50:50 ± 2% for the racemate (if specified).
Visualizing the QC Workflow
The following diagrams illustrate the logical flow for quality assurance and the potential impurity origins.
Diagram 1: Impurity Origin & Synthesis Logic
This diagram traces where critical impurities arise during the standard Grignard addition synthesis route.
Caption: Synthesis pathway highlighting the origin of critical impurities (dehydration and homocoupling) requiring HPLC monitoring.
Diagram 2: QC Decision Matrix
A self-validating workflow for batch release.
Caption: Step-by-step decision matrix ensuring only material meeting specific identity, purity, and stereochemical criteria is released.
Experimental Validation Data (Representative)
To ensure trustworthiness, the following data represents typical acceptance criteria for this scaffold class.
Table 1: System Suitability for HPLC Method
| Parameter | Requirement | Rationale |
| Retention Time (RT) | 4.5 ± 0.2 min | Consistent elution ensures correct peak identification.[1] |
| Tailing Factor | < 1.5 | Pyrrolidine amines can tail on silica; indicates good end-capping.[1] |
| Resolution (Rs) | > 2.0 | Must separate the target from the des-fluoro impurity (closest eluter).[1] |
| Signal-to-Noise | > 100:1 | Required for accurate integration of minor impurities <0.1%.[1] |
References
-
National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note. Retrieved from [Link]
-
European Patent Office. (2010). Process for preparing pure (3S)-pyrrolidin-3-ol and derivatives (WO2010048314).[1] Retrieved from
Sources
- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 四氢吡咯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 351-52-0: 3-Fluoro-4-methoxybenzyl chloride [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, ensuring the protection of our personnel and the environment. This document is designed to be a self-validating system, explaining the rationale behind each critical step.
Hazard Assessment and Pre-Disposal Considerations
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives are often classified as flammable liquids and can be harmful if swallowed or inhaled.[1][2] They can also cause skin and eye irritation or burns.[2][3]
-
Fluorinated Aromatic Ring: The presence of fluorine designates this compound as a halogenated organic substance.[4] Halogenated organic waste requires specific disposal routes to prevent the formation of toxic byproducts during incineration.[4][5]
Therefore, 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol should be handled as a flammable, potentially toxic, and halogenated organic compound .
Immediate Pre-Disposal Actions:
-
Consult Institutional Policy: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.[6][7] These protocols are designed to comply with local, state, and federal regulations.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[2][8] All handling of the waste should be conducted within a certified chemical fume hood.[9]
-
Avoid Mixing Wastes: Never mix 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[6][9][10] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[6]
Segregation and Containerization: The First Line of Defense
Proper segregation and containerization of chemical waste are critical to preventing accidental reactions and ensuring compliant disposal.
Waste Stream Identification and Labeling
All waste containing 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol must be collected in a dedicated, properly labeled waste container.
| Waste Category | Container Type | Labeling Requirements |
| Halogenated Organic Liquid Waste | Chemically compatible, leak-proof container with a secure screw-top cap.[10][11] Polyethylene or glass containers are generally suitable. | "HAZARDOUS WASTE"[10]; Full chemical name: "3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol" (no abbreviations)[9][10]; Approximate concentration and volume; Hazard identification (e.g., "Flammable," "Toxic")[9]; Date of accumulation start.[9] |
| Contaminated Solid Waste | Lined, sealable container (e.g., a labeled drum or a designated waste bag within a rigid container). | "HAZARDOUS WASTE"; Description of contents (e.g., "Gloves, paper towels, and vials contaminated with 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol"); Date. |
Causality: Clear and accurate labeling prevents the accidental mixing of incompatible wastes and provides essential information for waste management personnel, ensuring the waste is handled and treated appropriately. The use of full chemical names avoids ambiguity and potential mishandling.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol from the point of generation to its final collection for off-site disposal.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol.
Detailed Procedural Steps:
-
Point of Generation Collection:
-
Immediately following a procedure, collect all waste containing 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol. This includes residual amounts in reaction vessels, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent paper.
-
For liquid waste, use a designated funnel to transfer the waste into the "Halogenated Organic Waste" container. Remove the funnel immediately after use and securely close the container.[10] Do not leave funnels in open waste containers, as this allows for the release of volatile organic compounds (VOCs).
-
For solid waste, place it in the designated solid waste container, ensuring it is properly sealed.
-
-
Container Management in the Laboratory:
-
The waste container must be kept in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10]
-
The SAA should be in a well-ventilated area, away from ignition sources such as heat, sparks, or open flames.[11][12]
-
Ensure the waste container is stored in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.[11]
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[10][13]
-
-
Arranging for Final Disposal:
-
Once the waste container is 90% full or has reached the institutional time limit for satellite accumulation (often 6-9 months), arrange for a pickup by your institution's Environmental Health & Safety (EH&S) department or equivalent.[10][13]
-
Complete any necessary waste pickup forms, ensuring all information is accurate and legible.[10]
-
Emergency Procedures in Case of Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
If the substance is flammable, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[14][15]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (Beyond the Control of Lab Personnel):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EH&S department.
-
If safe to do so, close the laboratory door to contain the spill.
-
Provide emergency responders with as much information as possible about the spilled material.
-
Regulatory Framework
The disposal of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][16] These regulations mandate the proper identification, labeling, storage, and disposal of hazardous waste to protect human health and the environment.[17] Adherence to the procedures outlined in this guide will ensure compliance with these critical standards.
By integrating these safety and disposal protocols into your daily laboratory operations, you contribute to a culture of safety and responsibility. This commitment not only protects you and your colleagues but also upholds the integrity of our scientific endeavors.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]
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Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
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Midwest Recovery Systems. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]
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University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
New Jersey Department of Health. (1999, July). HAZARD SUMMARY: Pyrrolidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]
-
Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
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- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Personal protective equipment for handling 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Comprehensive Safety & Handling Guide: 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
Part 1: Executive Safety Summary (The "Why")
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol may be sparse in public registries, its structural motifs dictate its safety protocol. This molecule combines a pyrrolidine core (secondary amine) with a fluorinated benzyl moiety and a tertiary alcohol .
The Structural Hazard Analysis (SAR):
-
Pyrrolidine Ring: Historically associated with skin corrosion/irritation and high pKa (basic). It poses a risk of chemical burns to mucous membranes.
-
Fluorinated Motif: Increases lipophilicity and metabolic stability, potentially enhancing skin absorption and biological half-life.
-
Pharmacophore Risk: This scaffold resembles CNS-active agents (e.g., serotonin/norepinephrine reuptake inhibitors). Until specific potency data (
) is established, you must handle this as a Potent Compound of Unknown Toxicity (PCUT) , defaulting to Occupational Health Band 3 (OEB 3) standards.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following matrix is designed to prevent exposure pathways specific to lipophilic amines.
PPE Decision Logic
| Component | Standard Protocol (Solution Handling) | High-Risk Protocol (Solid/Dust Handling) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer) | Double Nitrile or Laminate (Silver Shield) | Fluorinated amines can permeate standard latex rapidly. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles | Goggles + Face Shield | Amine vapors are lacrimators. Dusts are corrosive to the cornea. Safety glasses are insufficient for basic amines. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Fume Hood + N95/P100 (if open weighing) | If the solid is fluffy/electrostatic, local exhaust is mandatory to prevent inhalation of potent dusts. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Sleeve Covers | Prevent accumulation of lipophilic dust on street clothes, which can lead to secondary exposure at home. |
Part 3: Operational Protocols
A. Weighing & Solubilization (Critical Control Point)
The highest risk of exposure occurs during the transition from solid to solution.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun if the powder is "fly-away." Fluorinated solids often carry high static charges.
-
Solvent Selection:
-
Preferred: Methanol, Ethanol, or DMSO (High solubility).
-
Avoid: Chlorinated solvents (DCM) unless necessary, as they facilitate rapid skin absorption of the solute if splashed.
-
-
Decontamination: Immediately wipe down the balance area with a 1% Acetic Acid solution (to neutralize the amine) followed by water. Do not use simple ethanol wipes; they just spread the amine.
B. Reaction Monitoring & Workup
-
TLC/LCMS Prep: When taking aliquots, assume the syringe tip is contaminated. Eject tips directly into a solid waste container inside the hood.
-
Quenching: If using reactive reagents (e.g., acyl chlorides) on this scaffold, quench cautiously. The hydroxyl group is a nucleophile; exothermic reactions may occur.
Part 4: Waste Disposal & Logic
Disposal Classification: Halogenated Basic Organic Waste.
-
Why? The fluorine atom mandates "Halogenated" classification in most jurisdictions (EPA/RCRA). The pyrrolidine nitrogen mandates "Basic."
Disposal Protocol:
-
Segregation: Do NOT mix with acidic waste streams.[1][2] Exothermic acid-base neutralization can pressurize waste containers.
-
Labeling: Clearly mark as "Contains Fluorinated Organics" and "Basic/Amine."
-
Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage of hazardous waste.
Part 5: Visualizing the Safety Logic
Figure 1: PPE & Handling Decision Tree
This diagram illustrates the decision-making process for handling this compound based on its physical state.
Caption: Operational workflow determining safety barriers based on the physical state of the compound.
Figure 2: Waste Disposal Workflow
This diagram ensures compliance with halogenated waste regulations.
Caption: Logic flow for segregating fluorinated amine waste to prevent incompatible mixing.
Part 6: Emergency Procedures
-
Skin Contact:
-
Wipe: Gently wipe off excess solid (if powder) to avoid grinding it into pores.
-
Flush: Rinse with copious water for 15 minutes.
-
Neutralize: Do not use vinegar on skin burns unless directed by a physician; water is the safest universal solvent.
-
-
Eye Contact:
-
Irrigate: Use an eyewash station immediately for 15 minutes.[3] Hold eyelids open.
-
Medical: Seek ophthalmological evaluation. Basic amines can cause "delayed" corneal hazing.
-
-
Spill (Solid):
-
Do not sweep (creates dust).
-
Cover with wet paper towels (dampened with water) to suppress dust.
-
Scoop into a hazardous waste bag.
-
Clean surface with 1% dilute acetic acid, then water.
-
References
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
